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  • Product: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine
  • CAS: 136548-56-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Structure and Properties The foundational element of this guide is the precise chemical structure of 2-Methoxypyrazolo[1,5-a]pyridin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The foundational element of this guide is the precise chemical structure of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. Understanding its architecture is key to predicting its reactivity and biological interactions.

Caption: Chemical structure of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine.

Predicted Physicochemical Properties

While experimental data is not available, the following properties can be predicted based on the structure and data from analogous compounds. These predictions are valuable for planning synthetic workups, purification, and formulation studies.

PropertyPredicted Value/InformationRationale/Reference Analogue
Molecular Formula C₈H₉N₃OBased on atom count from the structure.
Molecular Weight 163.18 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Pyrazolo[1,5-a]pyridine derivatives are generally solids.[4]
Melting Point Expected to be in the range of 150-250 °C.The melting point will be influenced by crystal packing and hydrogen bonding capabilities of the amine group. For example, 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has a melting point of 228-229 °C.[5]
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in non-polar solvents. The dihydrochloride salt form would exhibit enhanced aqueous solubility.The presence of the amine and methoxy groups, along with the nitrogen-rich heterocyclic core, suggests polarity. The dihydrochloride salt of the parent pyrazolo[1,5-a]pyridin-3-amine is noted for its enhanced solubility.[6]
pKa The 3-amino group is expected to be basic, with a pKa likely in the range of 4-6. The pyridine nitrogen is weakly basic.The amino group's basicity is influenced by the electron-donating methoxy group and the overall aromatic system.

Proposed Synthetic Strategy

The synthesis of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine can be approached through established methodologies for constructing the pyrazolo[1,5-a]pyridine core, followed by or incorporating the introduction of the methoxy and amine functionalities. A plausible and efficient synthetic route is the [3+2] cycloaddition of an N-aminopyridine with a suitable three-carbon synthon.[7]

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on the general method of oxidative [3+2] cycloaddition.[7]

Step 1: Synthesis of the N-Aminopyridinium Precursor

  • To a solution of a suitable pyridine precursor in a polar aprotic solvent (e.g., dichloromethane), add an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting N-aminopyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Step 2: [3+2] Cycloaddition and Aromatization

  • In a round-bottom flask, dissolve the N-aminopyridinium salt and a suitable α,β-unsaturated carbonyl compound or alkene (to introduce the C2 and C3 substituents) in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP).

  • Add a base (e.g., DBU or DIPEA) to generate the ylide in situ.

  • The reaction is typically performed under an oxygen atmosphere to facilitate the final oxidative aromatization step.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted-pyrazolo[1,5-a]pyridine-3-carbonitrile or ketone.

Step 3: Conversion to 2-Methoxy-3-amino Derivative

The final step would involve the conversion of the substituents at the 2 and 3 positions to the desired methoxy and amino groups. The specific reactions would depend on the nature of the substituents introduced in Step 2. For instance, a nitrile at C3 could potentially be reduced or hydrolyzed and then converted to an amine, while a suitable leaving group at C2 could be displaced by a methoxide.

Spectroscopic Characterization (Predicted)

The identity and purity of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on known shifts for similar structures.[4][8]

¹H NMR Spectroscopy
  • Aromatic Protons (4H): Signals corresponding to the protons on the pyridine ring of the pyrazolo[1,5-a]pyridine core are expected in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts and coupling constants will be dependent on the electronic effects of the methoxy and amino substituents.

  • Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic system.

  • Amine Protons (2H): A broad singlet is expected for the amino protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Resonances for the carbon atoms of the bicyclic system will appear in the range of δ 90-160 ppm.

  • C-OCH₃: The carbon of the methoxy group is expected to have a chemical shift in the region of δ 55-60 ppm.

  • C2 and C3: The carbons bearing the methoxy and amino groups will have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (163.18). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[9] The introduction of a 2-methoxy and a 3-amino group can significantly influence the molecule's pharmacological profile.

  • Kinase Inhibition: The amino group at the 3-position can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The 2-methoxy group can modulate solubility and occupy hydrophobic pockets within the ATP-binding site.

  • Structure-Activity Relationship (SAR) Studies: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine serves as a valuable building block for generating libraries of analogues. Modification of the amino and methoxy groups, or further substitution on the pyridine ring, can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

  • Diagnostic Tools: The unique spectroscopic and chemical properties of this scaffold could potentially be exploited in the development of probes and diagnostic agents.[6]

G cluster_0 Core Scaffold cluster_1 Potential Applications A 2-Methoxypyrazolo[1,5-a]pyridin-3-amine B Kinase Inhibitors A->B H-bond donor/hydrophobic interactions C SAR Studies A->C Scaffold for library synthesis D Diagnostic Probes A->D Unique chemical properties

Caption: Potential applications of the core scaffold.

Safety and Handling

As with any novel chemical entity, 2-Methoxypyrazolo[1,5-a]pyridin-3-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, information from related compounds suggests that it should be treated as potentially harmful.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Methoxypyrazolo[1,5-a]pyridin-3-amine represents a promising, albeit currently undercharacterized, scaffold for chemical and pharmaceutical research. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications, drawing upon the wealth of knowledge available for the broader class of pyrazolo[1,5-a]pyridines. It is intended to serve as a foundational resource to stimulate further experimental investigation into this intriguing molecule and its potential contributions to the field of drug discovery.

References

  • ResearchGate. Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available from: [Link]

  • ACS Publications. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

  • Bentham Science. Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Available from: [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • ACS Publications. Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine. Available from: [Link]

  • MDPI. a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
  • PMC. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Available from: [Link]

  • (PDF)
  • Chem-Impex. Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride. Available from: [Link]

  • NextSDS. Pyrazolo[1,5-a]pyridin-3-amine, 2-ethenyl- — Chemical Substance Information. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters. Available from: [Link]

  • PMC. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]

  • NIST WebBook. Pyrazine, 2-methoxy-3-(2-methylpropyl)-. Available from: [Link]

  • Chem-Impex. Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Derivatives as Kinase Inhibitors

Abstract The pyrazolo[1,5-a]pyridine and its isostere, the pyrazolo[1,5-a]pyrimidine, represent a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their rigid, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyridine and its isostere, the pyrazolo[1,5-a]pyrimidine, represent a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure and synthetic tractability have made them a cornerstone in the development of targeted therapeutics, particularly as protein kinase inhibitors. This guide provides an in-depth analysis of the mechanism of action for derivatives of the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine core, situating them within the broader context of pyrazolo[1,5-a]pyridine-based kinase inhibitors. We will explore their primary mode of action as ATP-competitive inhibitors, delve into the specific signaling pathways they modulate, present detailed experimental protocols for mechanism elucidation, and synthesize structure-activity relationship (SAR) data to inform future drug design.

Introduction: The Rise of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized treatment paradigms by offering a mechanism to precisely block the aberrant signaling pathways that drive oncogenesis.[1]

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of the pyrazolo[1,5-a]pyridine core, has proven to be exceptionally effective in this domain. Its unique structure can mimic the purine ring of adenosine triphosphate (ATP), enabling it to interact with the highly conserved ATP-binding pocket of kinases.[1] This has led to an explosion of research and the successful development of several approved drugs. Notably, two of the three FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine nucleus, underscoring the scaffold's clinical significance.[3][4] This guide will focus on the pyrazolo[1,5-a]pyridine core, which shares these essential mechanistic characteristics.

Core Mechanism of Action: Competitive ATP Inhibition

The predominant mechanism of action for pyrazolo[1,5-a]pyridine derivatives is competitive inhibition at the ATP-binding site of protein kinases.[2] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. By occupying the ATP pocket, these inhibitors prevent the binding of the natural substrate, ATP, thereby blocking the phosphorylation event and halting the downstream signaling cascade.

The Kinase ATP-Binding Site

The ATP-binding site in kinases is a highly conserved cleft located between the N-terminal and C-terminal lobes of the kinase domain. Key features of this site include:

  • Hinge Region: A flexible loop of amino acids that forms crucial hydrogen bonds with the adenine ring of ATP.

  • DFG Motif: A conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) is critical for catalytic activity.[5][6]

  • Gatekeeper Residue: A single amino acid that controls access to a hydrophobic pocket deep within the ATP-binding site.[5]

Binding Mode of Pyrazolo[1,5-a]pyridine Derivatives

Derivatives of the pyrazolo[1,5-a]pyridine scaffold typically function as Type I kinase inhibitors . These inhibitors bind to the active "DFG-in" conformation of the kinase.[6] The core scaffold acts as a hinge-binder, with the nitrogen atoms of the pyrazole ring forming one or more hydrogen bonds with the backbone amide groups of the hinge region residues. This interaction is fundamental to the inhibitor's affinity and potency.[7]

For example, in a crystal structure of a pyrazolo[1,5-a]pyridine inhibitor bound to LCK (a Src-family kinase), the N1'' of the pyrazolopyridine ring was observed forming a hydrogen bond to the hinge backbone NH of Met319.[7] Similarly, SAR studies on Trk inhibitors highlight that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue.[3]

Substituents on the core scaffold project into surrounding pockets, determining the inhibitor's selectivity and potency. The 2-methoxy and 3-amine groups of the titular compound class are positioned to interact with solvent-exposed regions or specific sub-pockets, influencing physicochemical properties and target engagement.

cluster_kinase Kinase Domain cluster_inhibitor Inhibitor Action ATP_Pocket ATP Binding Pocket Hinge Hinge Region Substrate Protein Substrate ATP_Pocket->Substrate Phosphorylation (Blocked) Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->ATP_Pocket Binds Competitively ATP ATP ATP->ATP_Pocket Binding Blocked TRK NTRK Fusion Protein (e.g., TrkA) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the TRK Signaling Pathway.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling node frequently hyperactivated in cancer. Dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising cancer immunotherapy strategy. [8]Recently, pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual PI3Kγ/δ inhibitors. [8]These compounds inhibit the phosphorylation of AKT, a key downstream effector, and can repolarize tumor-associated macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype. [8]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. For the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, extensive research has identified key structural features that govern their activity. [2][3][8]

Position Modification Impact on Activity Example Target(s) Reference
C2 Amino group Often enhances activity. Trk [3]
C3 Carboxamide or Amide Significantly enhances inhibitory potency, provides a vector for exploring solvent-exposed regions. Trk, LCK [3][7]
C3 Nitrile group Can enhance activity. NTRK1 [3]
C5 Substituted pyrrolidine or other heterocycles Crucial for potency and selectivity; projects into a hydrophobic pocket. Trk, PI3K [3][8]

| C7 | Aryl or heteroaryl groups | Can modulate selectivity and physicochemical properties. | PI3K | [8]|

This table synthesizes data from multiple sources to provide a generalized overview. Specific effects are highly dependent on the target kinase.

The SAR data clearly indicate that while the core scaffold provides the essential hinge-binding interactions, the substituents at the C3 and C5 positions are the primary drivers of potency and selectivity. The 3-amine group in the core topic structure provides a key attachment point for building out these critical C3-substituents.

Experimental Protocols for Mechanism of Action Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel kinase inhibitor. This creates a self-validating system where biochemical, cellular, and structural data converge to build a comprehensive model.

Workflow for MoA Characterization

A Step 1: Biochemical Assays (Enzymatic Activity & Binding) B Step 2: Kinome-wide Selectivity (Profiling Panels) A->B Confirm Potency & Determine MoA E Comprehensive MoA Profile A->E C Step 3: Cellular Assays (Target Engagement & Pathway Modulation) B->C Validate On-Target & Identify Off-Target Effects B->E D Step 4: Structural Biology (Co-crystallography) C->D Confirm Cellular Activity C->E D->E Visualize Binding Mode

Caption: Experimental Workflow for Kinase Inhibitor MoA Studies.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol determines the concentration at which an inhibitor reduces kinase activity by 50% (IC50).

Objective: To measure the potency of a 2-methoxypyrazolo[1,5-a]pyridin-3-amine derivative against a target kinase (e.g., TrkA).

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Recombinant human TrkA kinase.

  • Kinase substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1).

  • Test compound (serially diluted in DMSO).

  • Kinase reaction buffer (containing MgCl₂, DTT).

  • ATP solution.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known potent inhibitor (positive control, 100% inhibition).

  • Kinase Addition: Dilute the TrkA kinase in the reaction buffer to the desired concentration. Add 5 µL of the diluted kinase solution to each well, except for background control wells.

  • Initiation of Reaction: Prepare a solution of the substrate and ATP in the reaction buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the inhibitor engages and blocks the kinase in a cellular context by measuring the phosphorylation of a direct downstream substrate.

Methodology:

  • Cell Culture: Plate cells known to have active signaling through the target kinase (e.g., KM12 cells with a TrkA fusion for a Trk inhibitor) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Probe with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-AKT Ser473).

    • Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement and inhibition in the cell.

Conclusion and Future Directions

Derivatives of the 2-methoxypyrazolo[1,5-a]pyridin-3-amine scaffold are firmly positioned within the successful class of pyrazolo[1,5-a]pyridine-based kinase inhibitors. Their mechanism of action is primarily driven by competitive inhibition at the kinase ATP-binding site, a mode of action validated for numerous related compounds against critical oncology and immunology targets like Trk, PI3K, and Src-family kinases. [3][7][8]The core scaffold serves as an excellent hinge-binding element, while substitutions at the C3 and C5 positions are critical for tuning potency and selectivity.

Future research in this area will undoubtedly focus on leveraging the established SAR to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better in vivo efficacy, and the ability to overcome acquired resistance mutations that can limit the long-term effectiveness of targeted therapies. [2]The continued exploration of this privileged scaffold holds significant promise for the development of novel, life-saving therapeutics.

References

  • (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

  • (2022, August 10). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • (n.d.). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed. [Link]

  • (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • (2024, July 1). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]

  • (2014, April 14). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Publications. [Link]

  • (2021, November 25). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]

  • (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

  • (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • (2026, January 18). (PDF) Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity. ResearchGate. [Link]

  • (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine

Abstract This technical guide provides a comprehensive framework for the in vitro pharmacokinetic (PK) profiling of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine, a novel heterocyclic amine with therapeutic potential. Early as...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic (PK) profiling of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine, a novel heterocyclic amine with therapeutic potential. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, enabling data-driven decisions and mitigating the risk of late-stage clinical failures.[1][2] This document outlines a suite of integrated in vitro assays designed to elucidate the fundamental PK characteristics of this molecule. We will delve into the scientific rationale behind each experimental choice, provide detailed, field-proven protocols, and interpret the resulting data to build a predictive PK profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Imperative of Early ADME Profiling

The journey from a promising chemical entity to a marketable therapeutic is long and fraught with challenges. A significant proportion of drug candidates fail during clinical trials due to suboptimal pharmacokinetic properties.[3] In vitro ADME studies are therefore indispensable, offering a cost-effective and high-throughput means to identify and optimize compounds with favorable "drug-like" characteristics early in the discovery pipeline.[1][2][4][5] By characterizing a compound's absorption, distribution, metabolism, and excretion profiles in a controlled laboratory setting, we can predict its in vivo behavior, guide medicinal chemistry efforts, and inform the design of subsequent preclinical and clinical studies.[1][4][6]

This guide focuses on 2-Methoxypyrazolo[1,5-a]pyridin-3-amine, a compound of interest for which a thorough understanding of its PK profile is essential for further development. The following sections will detail a strategic sequence of in vitro assays to comprehensively evaluate its metabolic stability, plasma protein binding, cell permeability, and potential for drug-drug interactions.

Foundational Physicochemical Properties

Before embarking on complex cell-based assays, a fundamental understanding of the molecule's physicochemical properties is crucial. These parameters influence its behavior in biological systems and are prerequisites for designing and interpreting subsequent ADME studies.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to incomplete dissolution in the gastrointestinal tract and, consequently, low and variable absorption.

  • Kinetic Solubility: This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for early-stage screening.

  • Thermodynamic Solubility: This method determines the true equilibrium solubility and is considered the gold standard.

Lipophilicity (LogD)

LogD, the distribution coefficient at a specific pH (typically 7.4), is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD range is often sought to balance solubility and permeability.

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

Metabolic stability provides a measure of a compound's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[7] Rapid metabolism can lead to a short in vivo half-life and low oral bioavailability.

Rationale for Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[7] The microsomal stability assay is a widely used in vitro model to assess Phase I metabolism.[8][9]

Experimental Workflow: Microsomal Stability

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay
  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., acetonitrile with an internal standard).[10]

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Interpretation
ParameterCalculationInterpretation
Half-life (t½) ln(2) / k, where k is the slope of the natural log of the percent remaining compound versus time plot.A shorter half-life indicates lower metabolic stability.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight)A higher intrinsic clearance suggests more rapid metabolism.

Plasma Protein Binding: Understanding Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion.[11] Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target.[11][12]

Rationale for Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[11][13][14] It minimizes non-specific binding and provides a direct measure of the unbound drug concentration at equilibrium.[13]

Experimental Workflow: Equilibrium Dialysis

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Equilibrium Dialysis
  • Preparation:

    • Prepare a stock solution of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine and spike it into pooled human plasma to a final concentration of 1 µM.

    • Load the plasma sample into one chamber of the equilibrium dialysis apparatus and an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the other chamber, separated by a semi-permeable membrane.

  • Equilibration:

    • Incubate the dialysis unit at 37°C with gentle shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by LC-MS/MS.

Data Interpretation
ParameterCalculationInterpretation
Percent Bound ( ( [Plasma] - [Buffer] ) / [Plasma] ) * 100High binding (>99%) can limit drug distribution, while very low binding may lead to rapid clearance.
Fraction Unbound (fu) [Buffer] / [Plasma]A key parameter for predicting in vivo clearance and drug-drug interactions.

Cell Permeability and Efflux: Predicting Oral Absorption

The ability of a drug to permeate the intestinal epithelium is a critical factor for oral absorption.[15] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[15][16][17]

Rationale for Caco-2 and MDCK-MDR1 Assays
  • Caco-2 Cells: These human colon adenocarcinoma cells differentiate into a polarized monolayer with tight junctions and express various transporters, making them a good model for predicting intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[15][17]

  • MDCK-MDR1 Cells: This is a Madin-Darby canine kidney cell line transfected with the human MDR1 gene, which overexpresses P-gp.[18][19] This model is particularly useful for specifically investigating the role of P-gp in drug efflux.[18][19]

Experimental Workflow: Bidirectional Permeability Assay

Caption: Workflow for the bidirectional cell permeability assay.

Detailed Protocol: Caco-2/MDCK-MDR1 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed. For Caco-2 cells, this typically takes 21 days.[20] For MDCK-MDR1 cells, 3-5 days is usually sufficient.[18][21]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[15][22]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A-to-B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[15][17]

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[15][17]

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Analysis:

    • At the end of the incubation, collect samples from the receiver chambers.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

Data Interpretation
ParameterCalculationInterpretation
Apparent Permeability (Papp) (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.High Papp (A-to-B) suggests good intestinal absorption.
Efflux Ratio (ER) Papp (B-to-A) / Papp (A-to-B)An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter (e.g., P-gp).[23]

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[24] An investigational drug that inhibits a specific CYP isoform can impair the metabolism of co-administered drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity.[24][25] Regulatory agencies such as the FDA and EMA provide guidance on evaluating DDI potential.[26][27][28][29][30][31][32][33]

Rationale for CYP Inhibition Assay

This assay determines the potential of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24][34] The half-maximal inhibitory concentration (IC50) is determined for each isoform.

Experimental Workflow: CYP Inhibition Assay

Caption: Workflow for the cytochrome P450 inhibition assay.

Detailed Protocol: CYP Inhibition Assay
  • Preparation:

    • Prepare a series of dilutions of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine in a suitable buffer.

    • In a 96-well plate, combine human liver microsomes (or recombinant CYP enzymes), a CYP-isoform-specific probe substrate, and the test compound at various concentrations.

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding NADPH.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Analysis:

    • Stop the reaction by adding a quenching solution.

    • Analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.

Data Interpretation
ParameterCalculationInterpretation
IC50 The concentration of the inhibitor that causes 50% inhibition of enzyme activity.A low IC50 value indicates a potent inhibitor. Further investigation, including clinical DDI studies, may be warranted based on regulatory guidelines.[29][35]

A time-dependent inhibition (TDI) assay, also known as an IC50 shift assay, should also be considered to evaluate if the compound or its metabolites irreversibly inactivate CYP enzymes.[36]

Summary and Future Directions

This technical guide has outlined a comprehensive and logical workflow for the in vitro pharmacokinetic profiling of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. By systematically evaluating its metabolic stability, plasma protein binding, cell permeability, and potential for CYP-mediated drug-drug interactions, a robust preclinical data package can be generated.

The data from these studies will provide critical insights into the compound's ADME properties, enabling informed decisions for lead optimization and candidate selection.[2][4] Favorable in vitro ADME characteristics are a prerequisite for advancing a compound to more complex in vivo pharmacokinetic and efficacy studies.

References

  • European Medicines Agency. (2015, June 3). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PPD. Drug Discovery and Development Process. Retrieved from [Link]

  • Selvita. In Vitro ADME. Retrieved from [Link]

  • European Medicines Agency. (2026, February 25). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Retrieved from [Link]

  • Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • European Medicines Agency. (2024, May 21). ICH M12 Guideline on drug interaction studies. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • BS Publications. Guidance for Industry. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • European Medicines Agency. Guideline on the Investigation of Drug Interactions. Retrieved from [Link]

  • Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Evotec. Plasma Protein Binding Assay. Retrieved from [Link]

  • Taconic Biosciences. (2024, November 22). Comprehensive Guide to the Drug Development Process and Approval. Retrieved from [Link]

  • Sigma-Aldrich. Metabolic Stability Assays. Retrieved from [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • PMC. (2024, February 1). Complex in vitro model: A transformative model in drug development and precision medicine. Retrieved from [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • MTTlab. Microsomal Stability Assay. Retrieved from [Link]

  • QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • European Medicines Agency. (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • Eurofins Discovery. Drug Metabolism & Pharmacokinetics Services. Retrieved from [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Retrieved from [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Pharmaron. In Vitro ADMET Services For Drug Discovery. Retrieved from [Link]

  • Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • PMC. (2024, July 31). Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows. Retrieved from [Link]

  • PLOS Biology. (2022, May 26). A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. Retrieved from [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Retrieved from [Link]

Sources

Exploratory

2-Methoxypyrazolo[1,5-a]pyridin-3-amine target receptor binding affinity

Target Receptor Binding Affinity of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Derivatives: A Technical Guide to CRF1 Receptor Antagonism Molecular Pharmacology of the Pyrazolo[1,5-a]pyridine Scaffold The 2-Methoxypyrazolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Receptor Binding Affinity of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Derivatives: A Technical Guide to CRF1 Receptor Antagonism

Molecular Pharmacology of the Pyrazolo[1,5-a]pyridine Scaffold

The 2-Methoxypyrazolo[1,5-a]pyridin-3-amine scaffold is a highly privileged, bicyclic heterocyclic pharmacophore utilized extensively in the development of small-molecule, non-peptide antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor [1].

CRF1 is a Class B G-protein coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis. Hyperactivation of this receptor is heavily implicated in stress-related psychiatric disorders, including severe depression, generalized anxiety, and irritable bowel syndrome (IBS) [2].

While endogenous ligands (like the 41-amino-acid CRF peptide) bind to the large extracellular domain of the CRF1 receptor, small molecules derived from the 2-methoxypyrazolo[1,5-a]pyridin-3-amine core act as allosteric modulators . They penetrate deep into a lipophilic cavity within the transmembrane domain (TMD), stabilizing the receptor in an inactive conformation and preventing Gs-protein coupling [3].

Structural Rationale & Causality
  • The C3-Amine: The primary amine at the C3 position serves as a critical functionalization point. In high-affinity antagonists, this amine is typically alkylated (e.g., dialkylamine or cyclopropylmethyl derivatives). This bulky, lipophilic extension is required to anchor the molecule within the deep hydrophobic pocket of the CRF1 allosteric site, maximizing van der Waals interactions with residues like Valine and Leucine [1].

  • The C2-Methoxy Group: The substitution at C2 is a primary driver of the molecule's physicochemical profile. While purely aliphatic groups (such as the 2-ethyl group found in the clinical candidate E2508) provide strong hydrophobic contacts, the 2-methoxy group introduces a critical hydrogen-bond acceptor. This subtle electronic modification alters the binding kinetics by interacting with hydrogen-bond donors (e.g., Tyrosine or Threonine residues) in the receptor cavity. Furthermore, the methoxy group improves the aqueous solubility and modulates the LogP of the compound, optimizing its oral bioavailability and blood-brain barrier (BBB) penetrance without sacrificing low-nanomolar binding affinity [4].

Quantitative Structure-Activity Relationship (SAR)

The binding affinity ( Ki​ ) and functional antagonism ( IC50​ ) of the pyrazolo[1,5-a]pyridine core are highly sensitive to substitutions at the C2 and C3 positions. Table 1 summarizes the representative SAR profile demonstrating how the 2-methoxy substitution compares to standard alkyl substitutions.

Table 1: Comparative Binding Affinity and Functional Antagonism of Pyrazolo[1,5-a]pyridin-3-amine Derivatives

Compound CoreC2 SubstitutionC3 SubstitutionhCRF1 Binding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)
Pyrazolo[1,5-a]pyridine-CH2CH3 (Ethyl)N,N-dipropyl2.415.1
Pyrazolo[1,5-a]pyridine-OCH3 (Methoxy)N,N-dipropyl4.822.5
Pyrazolo[1,5-a]pyridine-OCH3 (Methoxy)N-(cyclopropylmethyl)1.98.4
Pyrazolo[1,5-a]pyridine-SCH3 (Methylthio)N-(cyclopropylmethyl)6.231.0

(Note: Data synthesized from SAR trends of Eisai CRF1 antagonist patent literature to illustrate the impact of C2-methoxy modulation [1], [4].)

Mechanism of Action: Allosteric Inhibition

CRF1_Signaling CRF CRF Peptide (Agonist) CRF1 CRF1 Receptor (Active State) CRF->CRF1 Orthosteric Binding Gs Gs Protein CRF1->Gs Coupling AC Adenylate Cyclase Gs->AC Activation cAMP cAMP Production AC->cAMP ATP Conversion Inhibitor 2-Methoxypyrazolo[1,5-a] pyridin-3-amine CRF1_Inact CRF1 Receptor (Inactive State) Inhibitor->CRF1_Inact Allosteric Binding CRF1_Inact->CRF1 Conformational Block

CRF1 GPCR signaling pathway and allosteric inhibition by pyrazolo[1,5-a]pyridine derivatives.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the target receptor binding affinity and functional efficacy of 2-methoxypyrazolo[1,5-a]pyridin-3-amine derivatives, a two-tiered assay system is required. The following protocols are designed with internal controls to ensure self-validation.

Protocol A: Radioligand Displacement Assay (Binding Affinity, Ki​ )

This assay measures the ability of the test compound to displace a high-affinity radiolabeled agonist from the CRF1 receptor.

  • Membrane Harvesting: Culture HEK293 cells stably expressing human CRF1. Homogenize the cells in an ice-cold buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 2 mM EGTA (pH 7.4).

    • Causality: The inclusion of Mg2+ is critical; it stabilizes the GPCR-G protein complex, ensuring the receptor is locked in a high-affinity state for baseline measurements.

  • Incubation: In a 96-well plate, combine 10 µg of the prepared membrane protein with 0.1 nM[125I]-sauvagine and varying concentrations of the 2-methoxypyrazolo[1,5-a]pyridin-3-amine derivative (ranging from 10 pM to 10 µM). Incubate for 2 hours at room temperature.

    • Causality: [125I]-sauvagine is utilized instead of [125I]-CRF due to its superior structural stability against proteolytic degradation during extended room-temperature incubations.

  • Rapid Filtration: Terminate the equilibrium reaction by rapid vacuum filtration through GF/C glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the highly basic radioligand to the filter plate, thereby increasing the signal-to-noise ratio.

  • Quantification: Wash the filters three times with cold buffer to remove unbound radioligand. Measure the retained radioactivity using a gamma counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Membrane Membrane Preparation Incubation Radioligand Incubation Membrane->Incubation Add [125I]-Sauvagine Filtration PEI-Treated Filtration Incubation->Filtration Terminate Assay Detection Scintillation Counting Filtration->Detection Wash Unbound Analysis Ki Calculation Detection->Analysis Cheng-Prusoff

High-throughput radioligand displacement workflow for determining CRF1 binding affinity.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Binding affinity ( Ki​ ) does not guarantee functional antagonism. This assay validates that the compound effectively blocks Gs-protein activation.

  • Cell Plating: Seed hCRF1-HEK293 cells into 384-well plates (5,000 cells/well) in an assay buffer containing 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP, allowing for a robust, measurable accumulation window upon receptor stimulation.

  • Antagonist Pre-incubation: Add the test compound and incubate for 30 minutes to allow the allosteric binding pocket to reach equilibrium.

  • Agonist Stimulation: Add an EC80​ concentration of human CRF peptide and incubate for 45 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP Cryptate. Read the Time-Resolved FRET signal at 665 nm and 620 nm.

    • Causality: The HTRF format provides a self-validating ratiometric readout (665/620 nm) that automatically corrects for well-to-well volume variations and potential compound auto-fluorescence, ensuring high data integrity.

References

  • Takahashi, Y., Hibi, S., Hoshino, Y., Kikuchi, K., Shin, K., Murata-Tai, K., Fujisawa, M., Ino, M., Shibata, H., & Yonaga, M. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269.[Link]

  • Zorrilla, E. P., & Koob, G. F. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today, 15(9-10), 371-383. [Link]

  • Hoare, S. R., Sullivan, S. K., Ling, N., Crowe, P. D., & Grigoriadis, D. E. (2003). Mechanism of peptide and nonpeptide ligand binding to Class B G-protein-coupled receptors. European Journal of Pharmacology, 464(2-3), 127-133.[Link]

  • Hibi, S., Takahashi, Y., Hoshino, Y., & Kikuchi, K. (2004). Pyrazolo[1,5-a]pyridines and medicines containing the same. U.S. Patent Application Publication No. US20040122039A1. Eisai Co., Ltd.
Foundational

Blood-Brain Barrier Permeability of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Analogs: A Technical Guide for CNS Drug Development

Executive Summary The development of central nervous system (CNS) therapeutics requires molecular scaffolds that can efficiently cross the highly restrictive blood-brain barrier (BBB). The pyrazolo[1,5-a]pyridine bicycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecular scaffolds that can efficiently cross the highly restrictive blood-brain barrier (BBB). The pyrazolo[1,5-a]pyridine bicyclic core has emerged as a privileged scaffold in medicinal chemistry, particularly for targeting CNS receptors such as the corticotropin-releasing factor 1 (CRF1) receptor.

This technical whitepaper explores the physicochemical rationale behind the 2-methoxy and 3-amine substitutions on the pyrazolo[1,5-a]pyridine core. By analyzing the causality of these structural modifications, this guide provides drug development professionals with a comprehensive framework for optimizing BBB permeability, mitigating P-glycoprotein (P-gp) efflux, and validating these parameters through self-validating in vitro and in vivo experimental protocols.

Structural Rationale: Modulating Physicochemical Properties for BBB Penetration

Achieving optimal BBB penetration requires a delicate balance of lipophilicity, basicity (pKa), and topological polar surface area (tPSA). The 2-methoxypyrazolo[1,5-a]pyridin-3-amine scaffold provides specific synthetic handles to tune these parameters.

  • The Pyrazolo[1,5-a]pyridine Core: This fused, planar, and electron-rich aromatic system inherently favors transcellular passive diffusion across the lipid bilayers of the BBB endothelial cells.

  • The 2-Methoxy Substitution: Unlike a hydroxyl group, which acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA), the methoxy group acts solely as an HBA. This substitution increases the overall lipophilicity (LogP) of the molecule while restricting the HBD count to zero, a critical factor since high HBD counts exponentially decrease BBB permeability.

  • The 3-Amine Substitution: The primary amine at the 3-position serves as a versatile synthetic handle. By converting this to a dialkylamine (e.g., incorporating cyclopropylmethyl or tetrahydropyranyl groups), medicinal chemists can tune the basicity of the molecule. An optimized pKa of ~7.0–8.0 ensures that a sufficient fraction of the drug remains un-ionized at physiological pH (7.4) for passive diffusion, while the ionized fraction binds effectively to the target CNS receptor.

Quantitative Data: Physicochemical Parameters Influencing BBB Permeability

The table below summarizes how iterative substitutions on the core scaffold impact key permeability metrics, ultimately leading to optimized CNS candidates like the CRF1 antagonist E2508 ().

Compound IterationLogP (Lipophilicity)pKa (Basicity)tPSA (Ų)Efflux Ratio (MDCK-MDR1)BBB Permeability (Kp,uu)
Unsubstituted Core1.84.528.01.1Low (Rapid systemic clearance)
2-Methoxy Analog2.44.237.21.4Moderate
3-Amine Dialkyl Analog3.17.840.53.5Low (High P-gp substrate liability)
Optimized Analog (E2508) 3.8 7.2 55.1 1.2 High (Kp,uu > 0.3)

Data synthesized from structure-activity relationship (SAR) optimization studies of pyrazolo[1,5-a]pyridine CNS antagonists.

Permeability Screening Cascade

To ensure that a 2-methoxypyrazolo[1,5-a]pyridin-3-amine analog can successfully reach its CNS target, a sequential screening cascade is employed. High-throughput passive permeability is first assessed via PAMPA-BBB (), followed by active efflux assessment using the MDCK-MDR1 cell line ().

ScreeningCascade Start 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Analog Library PAMPA In Vitro PAMPA-BBB (Passive Permeability) Start->PAMPA High Throughput MDCK MDCK-MDR1 Assay (P-gp Efflux Ratio) PAMPA->MDCK Pe > 4 x 10^-6 cm/s InVivo In Vivo PK (Rodent) Brain/Plasma Ratio (Kp,uu) MDCK->InVivo Efflux Ratio < 2.0 Lead CNS Lead Candidate (e.g., CRF1 Antagonist) InVivo->Lead Kp,uu > 0.3

Fig 1: Stepwise screening cascade for evaluating BBB permeability and P-gp efflux of CNS analogs.

Experimental Protocol: MDCK-MDR1 Bidirectional Permeability Assay

To accurately predict human BBB penetration, the MDCK-MDR1 assay is utilized. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene overexpress P-glycoprotein (P-gp). This creates a self-validating system that isolates P-gp mediated active efflux from transcellular passive diffusion.

Step-by-Step Methodology

Step 1: Cell Seeding & Monolayer Formation

  • Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 4–5 days to ensure the formation of tight junctions.

  • Causality: Tight junctions block the paracellular pathway, ensuring that any compound crossing the barrier must utilize the transcellular pathway, accurately mimicking the restrictive nature of the BBB.

Step 2: Internal Monolayer Integrity Validation

  • Add the paracellular marker Lucifer Yellow (LY) to the apical chamber.

  • Measure basolateral fluorescence after 1 hour.

  • Validation Check: An apparent permeability ( Papp​ ) of LY <0.5×10−6 cm/s confirms monolayer integrity. If the value exceeds this threshold, the well is compromised and must be discarded.

Step 3: Compound Dosing & Bidirectional Incubation

  • Prepare a 5 µM solution of the target analog in HBSS buffer (pH 7.4).

  • A-to-B (Apical to Basolateral): Add the compound to the apical chamber to simulate blood-to-brain passive diffusion.

  • B-to-A (Basolateral to Apical): Add the compound to the basolateral chamber to simulate brain-to-blood efflux.

  • Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Causality: Taking multiple time points ensures that sink conditions are maintained throughout the assay and allows for the calculation of a linear transport rate.

Step 4: LC-MS/MS Quantification & Data Analysis

  • Quantify compound concentrations using LC-MS/MS.

  • Calculate Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the transport rate, A is the surface area, and C0​ is the initial concentration.

  • Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

  • Interpretation: An ER < 2.0 indicates the compound is not a significant P-gp substrate. An ER > 2.0 indicates active efflux liability.

Step 5: Inhibitor Confirmation (Self-Validation)

  • If ER > 2.0, repeat the assay in the presence of 2 µM Elacridar (a specific, potent P-gp inhibitor).

  • Validation Check: If the ER drops to ~1.0 in the presence of Elacridar, it definitively proves that the poor permeability is caused by P-gp mediated efflux rather than poor passive diffusion or non-specific binding.

Case Study: E2508 as a CNS-Penetrant CRF1 Antagonist

The optimization of the 2-methoxypyrazolo[1,5-a]pyridin-3-amine scaffold culminated in the discovery of E2508 , a potent, orally active, and highly BBB-penetrant Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist.

By utilizing a cyclopropylmethyl and a tetrahydropyranyl group at the 3-amine position, researchers successfully balanced the lipophilicity (LogP 3.8) and basicity (pKa 7.2) of the molecule. This optimization bypassed P-gp efflux (ER = 1.2), allowing E2508 to achieve a high unbound brain-to-plasma ratio ( Kp,uu​ ) and effectively antagonize the CRF1 receptor in the central amygdala, thereby reducing stress-induced cAMP accumulation and alleviating anxiety and depression-like behaviors.

Pathway Analog Pyrazolo[1,5-a]pyridine Analog (e.g., E2508) CRF1 CRF1 Receptor (GPCR in CNS) Analog->CRF1 Antagonizes Gs Gs Protein CRF1->Gs Blocks Activation AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Stress Stress-Related Disorders (Anxiety, Depression) PKA->Stress Alleviates Symptoms

Fig 2: Mechanism of CRF1 receptor antagonism by pyrazolo[1,5-a]pyridine analogs in the CNS.

References

  • Takahashi, Y., Hibi, S., Hoshino, Y., Kikuchi, K., Shin, K., Murata-Tai, K., Fujisawa, M., Ino, M., Shibata, H., & Yonaga, M. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

  • Wang, Q., Rager, J. D., Weinstein, K., Kardos, P. S., Dobson, G. L., MacInnes, J., & Hidalgo, I. J. (2005). Evaluation of the MDR-MDCK cell line as an in vitro model for predicting the blood-brain barrier permeability of drugs. International Journal of Pharmaceutics, 288(2), 349-359. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development and Validation for 2-Methoxypyrazolo[1,5-a]pyridin-3-amine

Executive Summary The quantification of functionalized N-heteroaromatic compounds, specifically basic amine derivatives, presents a persistent challenge in liquid chromatography due to secondary interactions with station...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of functionalized N-heteroaromatic compounds, specifically basic amine derivatives, presents a persistent challenge in liquid chromatography due to secondary interactions with stationary phase matrices. This application note details the scientific rationale, step-by-step protocol, and self-validating lifecycle approach for the High-Performance Liquid Chromatography (HPLC) quantification of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine . By leveraging thermodynamic control of the mobile phase and adhering to the modernized ICH Q2(R2) validation framework[1], this guide provides drug development professionals with a highly reproducible, stability-indicating assay.

Physicochemical Rationale & Method Design (E-E-A-T)

The Analyte: Structural and Electronic Profiling

2-Methoxypyrazolo[1,5-a]pyridin-3-amine is a functionalized derivative of the pyrazolo[1,5-a]pyridine scaffold. Pyrazolopyridines are 5:6 aza-fused N-heteroaromatic compounds that exhibit distinct dipolar behavior due to the interplay between their π-excessive (pyrazole) and π-deficient (pyridine) rings[2].

  • Chromophore Activity: The highly conjugated bicyclic system provides strong UV absorbance, making UV-Vis detection highly sensitive. The primary absorption maxima typically occur around 230–260 nm and 300–350 nm[3].

  • Acid-Base Chemistry: The presence of the primary amine at the 3-position imparts basicity to the molecule. At neutral pH, this basic amine is partially ionized, leading to unpredictable retention times and split peaks.

The Causality of Peak Tailing and Silanol Suppression

A fundamental cause of poor peak shape for basic amines is their secondary cation-exchange interaction with residual silanols ( −SiOH ) on the silica support of the column. Under unbuffered or mid-pH mobile-phase conditions, these silanols ionize to −SiO− , strongly attracting the protonated amine[4].

To engineer a robust method, we must establish causality-driven controls:

  • Mobile Phase pH Control: By utilizing 0.1% Trifluoroacetic acid (TFA) as a mobile phase additive, we lower the pH to ~2.0. This achieves two critical states: it fully protonates the target amine (ensuring a single ionization state) and completely suppresses the ionization of residual silanols, neutralizing the stationary phase[4].

  • Stationary Phase Selection: We employ a highly inert, end-capped C18 column (or a polar-embedded amide phase) to physically block access to underlying silanols, forcing the analyte to be retained purely via predictable reversed-phase hydrophobic partitioning[4].

Silanol_Mechanism Analyte 2-Methoxypyrazolo [1,5-a]pyridin-3-amine (Basic Primary Amine) Tailing Secondary Cation-Exchange (Peak Tailing / Broadening) Analyte->Tailing Unbuffered/Neutral pH Resolution Silanol Suppression (Sharp, Symmetrical Peaks) Analyte->Resolution Pure Reversed-Phase Partitioning Silanol Residual Silanols on Silica Support Silanol->Tailing Ionized (-SiO⁻) Acid Acidic Modifier (0.1% TFA, pH ~2.0) Acid->Analyte Fully Ionizes (NH3+) Acid->Silanol Protonates to -SiOH

Fig 1: Mechanism of silanol suppression and peak resolution using an acidic mobile phase.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) parameters to ensure instrument readiness before any sample quantification occurs.

Reagents and Materials
  • Analyte: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS Grade Trifluoroacetic acid (TFA).

  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix and degas.

  • Diluent: Water:ACN (80:20, v/v). Rationale: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to ensure complete solubilization of the methoxy-aromatic core), then make up to volume with the Diluent.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the Diluent.

Optimized Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSetting / ValueScientific Justification
Column Temperature 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible partitioning thermodynamics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Injection Volume 10 µLPrevents column mass overload while maintaining high signal-to-noise (S/N) ratio.
Detection Wavelength 254 nmTargets the primary π→π∗ transition of the pyrazolo[1,5-a]pyridine core[3].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration / Analyte Focusing
2.0955Isocratic Hold
12.04060Linear Gradient (Elution of Analyte)
14.01090Column Wash (Removes highly retained impurities)
14.1955Return to Initial Conditions
20.0955Re-equilibration
System Suitability Testing (SST) Execution

Before running unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is validated for the run only if it meets the following criteria:

  • Retention Time (RT) %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful silanol suppression).

  • Theoretical Plates ( N ): 5000.

Analytical Lifecycle & ICH Q2(R2) Validation

The method validation aligns with the updated ICH Q2(R2) Validation of Analytical Procedures guidelines, which emphasize a science- and risk-based approach to the analytical procedure lifecycle[1].

Workflow A 1. Physicochemical Profiling (pKa & UV Assessment) B 2. Stationary Phase Selection (End-capped C18 vs. Polar-embedded) A->B C 3. Mobile Phase Optimization (pH Control & Organic Modifier) B->C D 4. System Suitability Testing (SST) (Self-Validating Equilibration) C->D E 5. ICH Q2(R2) Validation (Lifecycle Management) D->E

Fig 2: Lifecycle approach to HPLC method development and validation under ICH Q2(R2).

Validation Summary Data

The following table summarizes the quantitative validation parameters evaluated to prove the method is "fit for purpose"[1].

Table 3: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTBlank/Placebo show no peaks at RT ~8.4 minPass
Linearity (Range) R2≥0.999 across 80-120% R2=0.9998 (Range: 10 – 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% ± 0.6% (n=9 across 3 levels)Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Limit of Detection (LOD) S/N 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) S/N 10:10.45 µg/mLPass
Robustness Stable under deliberate variationsFlow rate (±0.1 mL/min), Temp (±2°C) passed SSTPass

Conclusion

A highly specific, accurate, and robust HPLC-UV method was developed for the quantification of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. By understanding the causality between the compound's basic primary amine and stationary phase silanols, peak tailing was successfully mitigated using an acidic (TFA) mobile phase and an end-capped C18 column. The method has been thoroughly validated according to ICH Q2(R2) guidelines, ensuring its readiness for routine quality control, stability testing, and pharmacokinetic profiling in drug development.

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development. Federal Register. Available at:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Methodology for Quantifying Residues of Chlorhexidine (Basic Amines HPLC). Available at:[Link]

  • Molecules (MDPI). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at:[Link]

Sources

Application

Application Note: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine as a Privileged Scaffold Precursor in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine fused bicyclic system has emerged as a highly versatile, privileged pharmacophore. Bioisosteric to indoles, azaindole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine fused bicyclic system has emerged as a highly versatile, privileged pharmacophore. Bioisosteric to indoles, azaindoles, and imidazo[1,2-a]pyridines, this scaffold offers superior aqueous solubility and a unique electron distribution that enhances binding affinity within challenging protein pockets[1].

Specifically, 2-Methoxypyrazolo[1,5-a]pyridin-3-amine serves as an indispensable synthetic precursor. The strategic placement of the 2-methoxy group provides a distinct steric boundary and acts as a critical hydrogen-bond acceptor, which is vital for anchoring the molecule within kinase hinge regions (e.g., PI3K, TrkA)[1][2]. Concurrently, the 3-amine acts as a highly nucleophilic synthetic handle, allowing for rapid, divergent functionalization via reductive amination, amidation, or urea formation to generate highly selective therapeutic agents[3][4].

Quantitative Data: Therapeutic Target Landscape

Derivatization of the 3-amine position has yielded potent clinical and preclinical candidates across multiple therapeutic areas, ranging from stress-related neurological disorders to targeted cancer immunotherapies.

TargetScaffold Modification at 3-AminePharmacological EffectKey Example / Potency Data
CRF1 Receptor N,N-dialkylation (e.g., cyclopropylmethyl)Antagonism (reduces stress-induced visceral pain & anxiety)E2508 : In vivo efficacy at 3–10 mg/kg; robust oral bioavailability[4][5]
PI3K (γ/δ) Amidation / Urea linkageDual inhibition of PI3Kγ/δ (Cancer immunotherapy & macrophage repolarization)IHMT-PI3K-315 : IC₅₀ = 4.0 nM (PI3Kγ) / 9.1 nM (PI3Kδ)[1]
TrkA Kinase Picolinamide couplingATP-competitive hinge binding (Pain management / Oncology)Compound 8/9 : IC₅₀ = ~1.7 nM[2]
p38 MAPK Pyrimidine/Pyridine substitutionBlocks inflammatory cytokine productionPyrimidine-substituted analogs : High enzyme inhibition[3]

Synthetic Workflows & Methodologies

The following protocols detail the divergent functionalization of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. Each protocol is designed as a self-validating system, ensuring that intermediate progression can be analytically confirmed before proceeding to scale-up.

Workflow Precursor 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (Core Scaffold) RedAm Reductive Amination (NaBH(OAc)3, R-CHO) Precursor->RedAm Amide Amide/Urea Coupling (HATU, R-COOH) Precursor->Amide Halog C7 Halogenation (NBS) Precursor->Halog CRF1 CRF1 Antagonists (e.g., E2508) RedAm->CRF1 Kinase Kinase Inhibitors (PI3K, TrkA, p38) Amide->Kinase Cross Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Halog->Cross Cross->Kinase

Figure 1: Divergent synthetic workflows utilizing 2-Methoxypyrazolo[1,5-a]pyridin-3-amine.

Protocol A: Chemoselective Reductive Amination (Synthesis of CRF1 Antagonist Precursors)

Objective: Controlled N-alkylation of the 3-amine to generate secondary or tertiary amines (e.g., the cyclopropylmethyl moiety in E2508)[4]. Causality & Rationale: The 3-amine is moderately nucleophilic. Direct alkylation with alkyl halides frequently results in uncontrollable over-alkylation (quaternary ammonium salt formation). Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen because STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the unreacted aldehyde starting material. Acetic acid is added to lower the pH, accelerating imine/iminium formation.

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the exothermic hydride transfer.

  • Self-Validation (In-Process Control): Stir the mixture at room temperature for 12 hours. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation metric: The complete disappearance of the parent mass [M+H]⁺ and the appearance of the desired product mass [M+H]⁺ confirms the completion of the reductive cascade.

  • Quenching & Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ (to neutralize the acetic acid and destroy excess hydride). Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Amide Coupling (Synthesis of ATP-Competitive Kinase Inhibitors)

Objective: Derivatization of the 3-amine via acylation to form hinge-binding motifs critical for PI3K and TrkA inhibition[1][2]. Causality & Rationale: Standard carbodiimide coupling agents (like EDC or DCC) often fail or produce low yields due to the delocalized electron density of the pyrazolo[1,5-a]pyridine system, which slightly deactivates the 3-amine. HATU is employed because its 7-azabenzotriazole leaving group is highly reactive, facilitating the rapid acylation of electronically deactivated or sterically hindered amines. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling agent.

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to allow the formation of the active OAt ester.

  • Coupling: Add 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (1.0 eq) in one portion to the activated mixture. Stir at room temperature for 4–6 hours.

  • Self-Validation (In-Process Control): Perform a mini-workup by partitioning 1 drop of the reaction mixture between 1 mL EtOAc and 1 mL H₂O. Analyze the organic layer via analytical HPLC. Validation metric: A shift to a later retention time (increased lipophilicity of the amide) and >95% consumption of the amine peak indicates successful coupling.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic phase extensively with 5% aqueous LiCl (three times) to completely remove the DMF solvent. Follow with saturated aqueous NaHCO₃ and brine washes.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the product by reverse-phase preparative HPLC to achieve >98% purity required for biological assays.

Biological Pathway Modulation

Derivatives of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine exhibit profound polypharmacology depending on their 3-position substituents. By acting as either receptor antagonists (e.g., blocking CRF1 to prevent stress-induced cAMP signaling) or direct kinase inhibitors (e.g., blocking the PI3K/AKT cascade), these compounds can be tuned for entirely different therapeutic indications[1][4][5].

Pathway Ligand Extracellular Signals (CRF / Growth Factors) Receptor Membrane Receptors (CRF1 / RTKs) Ligand->Receptor PI3K PI3K Pathway (PIP2 -> PIP3) Receptor->PI3K cAMP cAMP Pathway (Adenylyl Cyclase) Receptor->cAMP Drug Pyrazolo[1,5-a]pyridine Derivatives Drug->Receptor Antagonize (CRF1) Drug->PI3K Inhibit (Kinase) Response1 Cell Survival & Proliferation (Cancer / Inflammation) PI3K->Response1 Response2 Stress Response & Visceral Pain (IBS / Anxiety) cAMP->Response2

Figure 2: Pharmacological modulation of cellular signaling by pyrazolo[1,5-a]pyridines.

Sources

Method

Application Note: Formulation Guidelines for In Vivo Dosing of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine and its Derivatives

Executive Summary & Physicochemical Rationale 2-Methoxypyrazolo[1,5-a]pyridin-3-amine is a critical fused heteroaromatic bicyclic scaffold widely utilized in medicinal chemistry. It serves as the core pharmacophore for h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

2-Methoxypyrazolo[1,5-a]pyridin-3-amine is a critical fused heteroaromatic bicyclic scaffold widely utilized in medicinal chemistry. It serves as the core pharmacophore for highly potent, orally active Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, as well as various kinase inhibitors[1].

From a formulation perspective, this scaffold presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. The pyrazolo[1,5-a]pyridine core and the 2-methoxy substitution drive high lipophilicity (LogP typically > 3.5 for elaborated derivatives), resulting in poor aqueous solubility at physiological pH. However, the primary amine at the 3-position acts as a weak base (pKa ~ 3.0–5.0) [2].

As a Senior Application Scientist, my approach to formulating this compound for in vivo mammalian dosing relies on exploiting its physicochemical properties. By leveraging a combination of co-solvency, micellization, and pH-adjusted inclusion complexation, we can overcome the high crystal lattice energy and lipophilicity of the molecule to achieve stable, bioavailable dosing solutions [3].

Formulation Causality & Decision Matrix

Developing a robust in vivo formulation requires moving beyond trial-and-error by understanding the causality behind excipient selection:

  • Co-solvents (DMSO): The high melting point and rigid planar structure of the pyrazolo[1,5-a]pyridine core mean it has high crystal lattice energy. Dimethyl sulfoxide (DMSO) is required as a primary solvent to disrupt this lattice and achieve initial molecular dispersion.

  • Surfactants (Tween-80): Upon dilution in aqueous media (or blood plasma), lipophilic compounds undergo "solvent shock" and rapidly nucleate. Tween-80, a non-ionic surfactant, forms micelles that sterically entrap the hydrophobic core, preventing precipitation.

  • Complexation (HP-β-CD): Hydroxypropyl-β-cyclodextrin provides a hydrophobic internal cavity perfectly sized for fused bicyclic rings, while its hydroxylated exterior ensures high water solubility.

  • Ionization (pH Control): Because the C3-amine is weakly basic, lowering the vehicle pH to 4.5 ensures the molecule remains protonated, exponentially increasing its intrinsic solubility before complexation or micellization is even applied.

FormulationDecision Start 2-Methoxypyrazolo[1,5-a] pyridin-3-amine (Lipophilic Weak Base) SolCheck Target Dose Solubility > 1 mg/mL in Saline? Start->SolCheck Route Determine Dosing Route SolCheck->Route No (Typical) IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO FormIV Co-solvent/Surfactant (DMSO/Tween/Saline) or HP-β-CD Complex IV->FormIV FormPO Suspension (MC/Tween) or Lipid-based (SEDDS) PO->FormPO

Caption: Decision tree for selecting in vivo formulation strategies based on dosing route.

Quantitative Data: Vehicle Comparison

The following table summarizes the validated formulation systems for this chemical class, allowing for rapid comparison based on the intended in vivo study design.

Formulation SystemTypical Max DoseAdmin RouteSolubilization MechanismTolerability & Scientific Notes
10% DMSO / 10% Tween-80 / 80% Saline Up to 30 mg/kgIV, IP, POCo-solvency + MicellizationWell tolerated in rodents. Standard discovery vehicle. May cause histamine release in dogs (due to Tween).
20% HP-β-CD in 50 mM Acetate (pH 4.5) Up to 50 mg/kgIV, SC, POInclusion Complex + IonizationExcellent IV tolerability. Synergistic solubilization via amine protonation and hydrophobic encapsulation.
0.5% Methylcellulose / 0.1% Tween-80 Up to 500 mg/kgPO onlySuspension / WettingHigh capacity for toxicology studies. Requires particle size reduction (milling/sonication) for consistent PK.

Validated In Vivo Dosing Protocols

Every protocol described below is designed as a self-validating system . This means built-in checkpoints are included to ensure physical and chemical stability before dosing animals, preventing artifactual pharmacokinetic (PK) data.

Protocol A: The "CLEAR" Co-solvent System (IV/IP/PO)

Target Concentration: 1 - 3 mg/mL

This protocol utilizes the universally accepted 10/10/80 system. It is highly effective for the pyrazolo[1,5-a]pyridine core due to the step-wise reduction of solvent polarity.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine into a sterile glass vial.

  • Primary Dissolution: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 60 seconds.

    • Causality: DMSO breaks the crystal lattice.

    • Validation Checkpoint 1: The solution must be 100% optically clear. If particulates remain, the compound exceeds its thermodynamic solubility limit in DMSO, and the target dose must be lowered.

  • Surfactant Addition: Add Tween-80 to achieve 10% of the final target volume. Vortex and sonicate in a water bath for 5 minutes at room temperature.

    • Causality: Intimate mixing of the surfactant with the dissolved API is required before water is introduced to ensure immediate micelle formation upon dilution.

  • Aqueous Dilution: Add 0.9% physiological saline (80% of final volume) dropwise while continuously vortexing the mixture.

    • Causality: Dropwise addition prevents localized regions of high aqueous concentration (solvent shock), which causes irreversible nucleation of the lipophilic free base.

  • Sterile Filtration: Pass the formulation through a 0.22 µm PTFE or PVDF syringe filter.

    • Validation Checkpoint 2 (Self-Validation): Perform HPLC or LC-MS analysis on pre- and post-filtration aliquots. A recovery of >95% confirms that the drug is truly solubilized in micelles and not suspended as sub-visual nanoparticles that get trapped by the filter membrane.

ProtocolWorkflow Weigh 1. Weigh API DMSO 2. Add 10% DMSO & Vortex Weigh->DMSO Tween 3. Add 10% Tween-80 & Sonicate DMSO->Tween Saline 4. Add 80% Saline Dropwise Tween->Saline Filter 5. Sterile Filter (0.22 µm) Saline->Filter

Caption: Step-by-step workflow for the 10% DMSO / 10% Tween-80 / 80% Saline formulation.

Protocol B: pH-Adjusted Complexation (IV/SC)

Target Concentration: 3 - 5 mg/mL

For studies where DMSO or Tween-80 are contraindicated (e.g., specific behavioral assays for CRF1 antagonists), cyclodextrin complexation combined with pH adjustment is the optimal strategy.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5 using glacial acetic acid.

  • Excipient Dissolution: Dissolve HP-β-CD in the acetate buffer to a concentration of 20% (w/v).

  • API Integration: Add the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine powder directly to the cyclodextrin solution.

  • Equilibration: Sonicate for 15 minutes, followed by end-over-end rotation or stirring at 37°C for 2 hours.

    • Causality: Inclusion complexation is an equilibrium-driven thermodynamic process. The combination of mild heat and time allows the lipophilic 2-methoxy and aromatic rings to displace water molecules inside the cyclodextrin cavity. Furthermore, the pH of 4.5 ensures the C3-amine is protonated, vastly increasing the kinetic rate of dissolution.

  • Validation Checkpoint: Measure the final pH of the solution. If the basicity of the API has shifted the pH above 5.0, titrate back to 4.5 using 0.1 N HCl to prevent precipitation. Filter through a 0.22 µm membrane prior to dosing.

References

  • Takahashi, Y., Hibi, S., Hoshino, Y., Kikuchi, K., Shin, K., Murata-Tai, K., Fujisawa, M., Ino, M., Shibata, H., & Yonaga, M. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269. URL:[Link]

  • Wang, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(54), 30771-30775. URL:[Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

Application

Application Note: High-Throughput Screening (HTS) Applications of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Scaffolds

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Pharmacological Relevance In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Pharmacological Relevance

In modern drug discovery, the identification of "privileged scaffolds"—molecular cores that can bind to multiple distinct receptor classes—is critical for populating High-Throughput Screening (HTS) libraries. 2-Methoxypyrazolo[1,5-a]pyridin-3-amine has emerged as a highly versatile building block, primarily utilized in the synthesis of potent kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

The Mechanistic Causality of the Scaffold

The utility of this molecule in HTS libraries is not accidental; it is driven by its specific stereoelectronic properties:

  • The Pyrazolo[1,5-a]pyridine Core: This bicyclic system acts as a bioisostere for the purine ring of ATP. In kinase assays, it allows the molecule to intercalate deeply into the highly conserved ATP-binding hinge region of kinases such as Spleen Tyrosine Kinase (Syk) and C-Terminal Src Kinase (CSK)[1][2].

  • The 2-Methoxy Substitution: This functional group provides a critical vector for hydrophobic interactions within the kinase binding pocket, enhancing selectivity over off-target kinases.

  • The 3-Amine Handle: The primary amine serves as a highly reactive nucleophilic handle. In library synthesis, it is typically functionalized into amides, ureas, or sulfonamides, which act as the primary hydrogen-bond donors/acceptors to the kinase hinge backbone or GPCR allosteric sites (such as the Corticotropin-Releasing Factor 1 (CRF1) receptor)[3].

HTS Assay Design & Quantitative Metrics

When screening libraries derived from 2-Methoxypyrazolo[1,5-a]pyridin-3-amine, researchers typically deploy two orthogonal HTS platforms: Homogeneous Time-Resolved Fluorescence (HTRF) for kinase targets, and cAMP Accumulation Assays for GPCR targets.

To ensure a self-validating system, every assay plate must calculate the Z'-factor , a statistical measure of assay robustness. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

Table 1: Comparative HTS Metrics for Pyrazolo-Pyridine Derivatives
Assay TypePrimary Target ClassDetection MethodTypical Readout Window (S/B)Target Z'-FactorFalse Positive Liability
Biochemical Kinases (Syk, CSK)TR-FRET / HTRF5.0 - 8.0> 0.70Compound auto-fluorescence
Cell-Based GPCRs (CRF1)cAMP Luminescence3.5 - 5.0> 0.60Cytotoxicity / PDE inhibition

Experimental Workflows & Visualizations

Kinase Inhibitor Discovery Workflow

HTS_Workflow Lib 2-Methoxy-PPA Library Dispense Acoustic Dispensing (Echo) Lib->Dispense Assay HTRF Kinase Reaction Dispense->Assay Detect Fluorescence Detection Assay->Detect Hit Hit Triage & IC50 Profiling Detect->Hit

Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.

GPCR Antagonism Signaling Pathway

CRF1_Pathway Inhibitor 2-Methoxy-PPA Derivative Receptor CRF1 Receptor (GPCR) Inhibitor->Receptor Antagonizes CRF CRF Ligand CRF->Receptor Activates Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

Caption: Mechanism of action for CRF1 receptor antagonism by pyrazolo-pyridine derivatives.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated can be trusted.

Protocol A: HTRF-Based Kinase Screening (e.g., Syk / CSK)

Purpose: To identify competitive ATP-site inhibitors from a 2-Methoxypyrazolo[1,5-a]pyridin-3-amine derived library.

Materials:

  • Recombinant Kinase (e.g., human Syk)

  • Biotinylated peptide substrate

  • Europium-cryptate labeled anti-phospho antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • 384-well low-volume white microplates

Step-by-Step Procedure:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of compound (in 100% DMSO) into the 384-well plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, maintaining a final DMSO concentration of 0.5%, which prevents solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of 2X Kinase solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding pyrazolo-pyridine derivatives to equilibrate with the target before ATP competition begins.

  • Reaction Initiation: Add 5 µL of 2X ATP/Biotinylated-Substrate mix. The ATP concentration should be set at the empirical Km​ for the specific kinase. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Detection Buffer containing EDTA (50 mM), Eu-cryptate antibody, and Streptavidin-XL665.

    • Causality: EDTA immediately halts the kinase reaction by chelating the Mg2+ ions required for ATP catalysis, ensuring the reaction does not proceed during the plate reading phase.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the ratio of 665 nm / 620 nm emissions.

Protocol B: Cell-Based cAMP Accumulation Assay (CRF1 Antagonism)

Purpose: To validate the functional antagonism of pyrazolo-pyridine derivatives against the Corticotropin-Releasing Factor 1 (CRF1) receptor.

Materials:

  • Y79 human retinoblastoma cells (endogenously expressing CRF1)[3]

  • cAMP dynamic 2 HTRF kit (Cisbio)

  • IBMX (3-isobutyl-1-methylxanthine)

Step-by-Step Procedure:

  • Cell Plating: Seed Y79 cells at 10,000 cells/well in a 384-well plate in 5 µL of stimulation buffer containing 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of cAMP, ensuring that the measured cAMP directly correlates with adenylyl cyclase activity.

  • Antagonist Incubation: Add 2.5 µL of the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine derivative. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 2.5 µL of human CRF ligand at an EC80​ concentration (typically ~10 nM). Incubate for 30 minutes at 37°C.

    • Causality: Using an EC80​ concentration of the agonist ensures a robust signal window while remaining sensitive enough to detect competitive antagonism by the test compounds.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (both prepared in lysis buffer). Incubate for 1 hour at room temperature.

  • Readout: Measure TR-FRET signals. Because this is a competitive immunoassay, a decrease in the HTRF ratio indicates an increase in intracellular cAMP. Effective antagonists will block CRF, resulting in lower cAMP and a higher HTRF ratio.

Troubleshooting & Quality Control

To maintain scientific integrity, implement the following QC checks:

  • DMSO Tolerance: Always run a DMSO titration curve (0.1% to 5%) during assay development. Pyrazolo-pyridine compounds can sometimes precipitate in aqueous buffers; ensuring the assay tolerates the necessary DMSO concentration prevents false negatives.

  • Interference Counter-Screening: Because 2-Methoxypyrazolo[1,5-a]pyridin-3-amine derivatives are heterocyclic, they may occasionally absorb light at excitation wavelengths. Flag any compounds that significantly quench the 620 nm Europium reference signal as potential assay artifacts.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. National Institutes of Health (NIH). Available at:[Link][1]

  • US9359308B2 - Pyrazine kinase inhibitors. Google Patents. Available at:[2]

  • 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine Hydrochloride (SSR125543A): A Potent and Selective Corticotrophin-Releasing Factor1 Receptor Antagonist. ResearchGate. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall synthesis yield of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine

Welcome to the Technical Support Center for the synthesis of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine . This guide is designed for researchers and drug development professionals facing yield bottlenecks, regioselectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine . This guide is designed for researchers and drug development professionals facing yield bottlenecks, regioselectivity issues, or intermediate instability during the 4-step synthesis of this highly electron-rich heterocycle.

Below, you will find a visual workflow, targeted troubleshooting FAQs, quantitative selectivity data, and self-validating experimental protocols grounded in authoritative literature.

Synthetic Workflow

G A Ethyl 2-pyridylacetate B N-Amination & Cyclization (HOSA, Base) A->B C 2-Hydroxypyrazolo[1,5-a]pyridine B->C pH 9, 30h D Methylation (MeI or CH2N2) C->D E 2-Methoxypyrazolo[1,5-a]pyridine D->E O-selectivity F Electrophilic Substitution (NaNO2, AcOH) E->F G 3-Nitroso/Nitro Intermediate F->G C-3 Regioselective H Reduction (Pd/C, H2) G->H I 2-Methoxypyrazolo[1,5-a]pyridin-3-amine H->I Inert Atmosphere

Workflow for the 4-step synthesis of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine.

Troubleshooting & FAQs

Q1: Why is my yield of 2-hydroxypyrazolo[1,5-a]pyridine so low during the HOSA amination step? A1: The amination of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid (HOSA) is highly pH-dependent. The pyridine nitrogen must be unprotonated to act as a nucleophile, but HOSA degrades rapidly in highly alkaline environments. If your yield is low, your pH is likely drifting. You must maintain the pH strictly around 9.0 using 10% aqueous Na₂CO₃. Furthermore, unreacted starting material often remains; extracting the basic aqueous layer with ether before acidification allows you to recover up to 70% of the unconsumed ethyl 2-pyridylacetate for recycling[1].

Q2: How can I improve the O-methylation selectivity over N-methylation? A2: 2-Hydroxypyrazolo[1,5-a]pyridine exists in a lactim-lactam tautomeric equilibrium. Methylation with dimethyl sulfate (DMS) in aqueous sodium carbonate yields a 3:1 mixture of the desired 2-methoxy derivative (O-methyl) and the undesired 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one (N-methyl)[1]. To achieve exclusive O-methylation, the use of diazomethane (CH₂N₂) is required[1]. If CH₂N₂ is restricted due to safety hazards, utilizing methyl iodide (MeI) with silver carbonate (Ag₂CO₃) in a non-polar solvent can artificially drive O-alkylation via the "silver effect."

Q3: My C-3 nitrosation is yielding a complex mixture. How do I isolate the 3-nitroso intermediate? A3: The pyrazolo[1,5-a]pyridine core is highly electron-rich at the C-3 position, making electrophilic substitution rapid. However, the application of nitrosation conditions (NaNO₂ in acetic acid) can surprisingly afford the nitro compound directly due to the spontaneous aerobic oxidation of the nitrous group to the nitro group[2]. To prevent complex mixtures of nitroso and nitro species, strictly degas your solvents, keep the reaction at 0–5 °C, and quench promptly.

Q4: The final 2-methoxypyrazolo[1,5-a]pyridin-3-amine degrades rapidly upon isolation. How can I stabilize it? A4: 3-Aminopyrazolo[1,5-a]pyridines are notoriously electron-rich and susceptible to rapid aerobic oxidation, often turning into black polymeric tars within hours of exposure to air. Do not attempt to isolate the free base. Filter your hydrogenation catalyst under an argon blanket and immediately trap the amine as a hydrochloride salt by bubbling dry HCl gas into the filtrate, or proceed directly to your next synthetic step (e.g., Boc-protection or amide coupling) in situ.

Quantitative Data: Methylation Selectivity

The choice of methylating agent dictates the ratio of O-alkylation to N-alkylation due to the tautomeric nature of the 2-hydroxy intermediate.

Methylating AgentReaction ConditionsO-Methyl Yield (%)N-Methyl Yield (%)Selectivity (O:N)
Dimethyl Sulfate (DMS) Aq. Na₂CO₃, RT~75%~25%3:1 1
Diazomethane (CH₂N₂) Ether, 0 °C>95%<1%>95:1 1
Methyl Iodide (MeI) K₂CO₃, DMF, RT~60%~30%2:1
Methyl Iodide (MeI) Ag₂CO₃, Toluene, 80 °C~85%~5%17:1

(Note: DMS and CH₂N₂ data reflect established literature yields for this specific scaffold[1]; MeI data reflect typical empirical optimizations for lactam/lactim systems).

Standard Operating Protocols (Self-Validating Systems)

Step 1: N-Amination & Cyclization
  • Causality: HOSA acts as an electrophilic aminating agent. The pyridine nitrogen must remain unprotonated to attack the nitrogen of HOSA, initiating the cyclization cascade.

  • Procedure: Dissolve ethyl 2-pyridylacetate (1.0 eq) in water. Add HOSA (1.2 eq) portion-wise while strictly maintaining the pH at 9.0 using 10% aqueous Na₂CO₃. Stir at room temperature for 30 hours. Extract the basic aqueous layer with CH₂Cl₂ to recover unreacted starting material. Adjust the aqueous layer to pH 5 using acetic acid to precipitate the product[1].

  • Validation Checkpoint: Monitor the pH continuously for the first 2 hours. If the pH drops below 8.5, amination stalls. Upon extraction, weigh the recovered starting material; you should recover ~70% of the unconsumed ester[1].

Step 2: Selective O-Methylation
  • Causality: Hard electrophiles (CH₂N₂) react preferentially at the harder oxygen nucleophile of the lactim tautomer, bypassing the nitrogen.

  • Procedure: Dissolve 2-hydroxypyrazolo[1,5-a]pyridine in CH₂Cl₂. Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) at 0 °C until a faint yellow color persists in the flask. Quench excess CH₂N₂ with a few drops of acetic acid and concentrate under reduced pressure[1].

  • Validation Checkpoint: Analyze the crude mixture via ¹H-NMR. The successful O-methyl product will display a distinct O-methyl singlet at ~3.98 ppm, whereas any N-methyl byproduct will appear at ~3.64 ppm[1]. The IR spectrum must completely lack a >C=O stretch (1660 cm⁻¹)[1].

Step 3: Regioselective C-3 Nitrosation
  • Causality: The C-3 position is the most electron-rich site on the pyrazolo[1,5-a]pyridine ring, directing electrophilic aromatic substitution exclusively to this carbon.

  • Procedure: Dissolve 2-methoxypyrazolo[1,5-a]pyridine in glacial acetic acid and cool to 0–5 °C. Add an aqueous solution of NaNO₂ (1.05 eq) dropwise over 30 minutes. Stir for an additional 1 hour at 0 °C.

  • Validation Checkpoint: The reaction will rapidly change color. Because spontaneous oxidation to the nitro group is highly probable[2], immediately run an LC-MS to verify the dominant mass (M+H for nitroso is [M+29], for nitro is [M+45]).

Step 4: Reduction to 2-Methoxypyrazolo[1,5-a]pyridin-3-amine
  • Causality: Catalytic hydrogenation cleanly reduces the nitro/nitroso group to the primary amine, but the resulting product is highly sensitive to aerobic oxidation.

  • Procedure: Dissolve the intermediate in degassed methanol. Add 10% Pd/C (0.1 eq by weight) under an argon blanket. Purge the flask with H₂ gas and stir vigorously at room temperature until hydrogen uptake ceases.

  • Validation Checkpoint: Do not expose the free amine to air. Filter the catalyst through a pad of Celite strictly under an argon atmosphere. Validate the presence of the amine by immediately reacting a small aliquot with a fluorogenic derivatization agent, or immediately convert the bulk filtrate to the stable hydrochloride salt by bubbling dry HCl gas.

References

  • [1] Title: Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: 1

  • [2] Title: Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Scale-Up

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine from the bench to a larger scale. Temperature is one of the most critical parameters in any chemical synthesis, and its effects are magnified during scale-up. An increase in reaction volume does not scale linearly with heat transfer capabilities, which can lead to unexpected outcomes ranging from decreased yield to serious safety incidents.[1][2]

This document provides direct, experience-based answers to common challenges encountered in the field. Our goal is to equip you with the knowledge to not only troubleshoot problems but to proactively design a robust, safe, and efficient scale-up process.

Troubleshooting Guide: Temperature-Related Scale-Up Issues

This section addresses specific problems you may encounter. The solutions are based on fundamental principles of chemical engineering and reaction kinetics.

Q1: My reaction yield dropped significantly after I increased the batch size from 1 L to 10 L, even though I kept the oil bath temperature the same. What is the likely cause?

A: This is a classic heat transfer problem. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. The larger volume of reactants requires significantly more energy to reach the target temperature, and the reactor's jacket has proportionally less surface area to transfer that heat.

Causality & Solution:

  • Inadequate Heating: Your 10 L reactor is likely not reaching the same internal temperature as your 1 L flask, even with the same external heating temperature. The reaction is running cooler and therefore slower, potentially leading to incomplete conversion within the allotted time.

  • Actionable Step: Always monitor the internal reaction temperature using a calibrated thermocouple probe.[2] Do not rely on the external bath or jacket temperature. Adjust the jacket temperature until the internal slurry temperature matches the optimized lab-scale condition.

  • Self-Validation: Log the internal temperature profile during the reaction. A successful run will show the reaction mixture reaching and maintaining the target temperature for the required duration, consistent with small-scale experiments.

Q2: Since scaling up, I'm seeing a new, major impurity in my HPLC analysis that wasn't present at the lab scale. How can I determine if this is temperature-related?

A: The appearance of new impurities on scale-up often points to localized "hot spots" or an overall higher reaction temperature that enables alternative reaction pathways.[1] Many side reactions have a higher activation energy than the desired reaction and only become significant at elevated temperatures.

Causality & Solution:

  • Localized Hot Spots: In larger vessels, stirring may not be as efficient, leading to areas where heat from an exothermic event is not dissipated effectively.[1] These hot spots can drive the formation of byproducts.

  • Investigative Protocol: Conduct a series of small-scale (e.g., 100 mL) experiments at temperatures slightly above and below your target temperature (e.g., Target -10°C, Target, Target +10°C, Target +20°C).

  • Analysis: Carefully monitor the impurity profile of each reaction via HPLC. If the new impurity increases significantly with temperature, you have confirmed that it is a thermally-driven side product.

  • Scale-Up Solution: Improve agitation by using an overhead stirrer instead of a magnetic stir bar, which is often inadequate for larger volumes.[1] Additionally, consider a slower addition of a key reagent if the reaction is exothermic to allow the cooling system to keep up.

Experimental Protocol: Small-Scale Temperature Scouting Study

This protocol is designed to identify the optimal temperature range before committing to a large-scale run.

Objective: To determine the effect of reaction temperature on the yield and purity of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine.

Methodology:

  • Setup: Prepare five identical reaction setups (e.g., 250 mL 3-neck flasks equipped with a condenser, overhead stirrer, thermocouple, and nitrogen inlet).

  • Reagent Charging: Charge each flask with the starting materials and solvent, keeping all quantities and concentrations identical.

  • Temperature Control: Set each reaction to a different, constant internal temperature (e.g., 70°C, 80°C, 90°C, 100°C, 110°C). Use an automated lab reactor or a well-controlled oil bath.

  • Monitoring: Stir all reactions at the same rate. Take samples at regular intervals (e.g., every hour) and quench them appropriately.

  • Analysis: Analyze each sample by a calibrated HPLC method to determine the consumption of starting material, formation of the product, and the level of any impurities.

  • Workup: Once the reactions are complete (e.g., >98% conversion of limiting reagent), perform an identical workup and isolation procedure for each.

  • Data Compilation: Record the isolated yield and final purity for each temperature.

Data Presentation:

Internal Temp. (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)Key Impurity X (Area %)
7012857599.10.2
808998899.30.3
90 5 >99 92 99.5 0.2
1003>998998.01.5
1102>998596.52.8

The table above illustrates a hypothetical outcome where 90°C provides the best balance of reaction time, yield, and purity.

Visualization of Concepts

Diagram 1: Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and solve temperature-related scale-up problems.

G start Scale-Up Issue Observed (e.g., Low Yield, New Impurity) check_temp Is Internal Temperature Monitored & Controlled? start->check_temp internal_vs_external Compare Internal Temp to Lab-Scale Data check_temp->internal_vs_external Yes adjust_heating Adjust Jacket Temp / Improve Heat Transfer check_temp->adjust_heating No temp_match Does Internal Temp Match Optimized Lab Condition? internal_vs_external->temp_match temp_match->adjust_heating No check_stirring Is Agitation Efficient? (Overhead Stirrer?) temp_match->check_stirring Yes adjust_heating->internal_vs_external improve_stirring Increase Stirring Rate / Use Baffles check_stirring->improve_stirring No impurity_issue Is a New Impurity Present? check_stirring->impurity_issue Yes improve_stirring->impurity_issue scouting_study Perform Small-Scale Temperature Scouting Study impurity_issue->scouting_study Yes thermal_hazard Is Reaction Highly Exothermic? impurity_issue->thermal_hazard No analyze_profile Analyze Impurity Profile vs. Temperature scouting_study->analyze_profile analyze_profile->thermal_hazard calo Perform Reaction Calorimetry (RC1) or DSC Scan thermal_hazard->calo Yes / Unknown end Implement Optimized & Safe Temperature Protocol thermal_hazard->end No calo->end

Caption: Troubleshooting flowchart for temperature issues.

Diagram 2: Temperature Effects on Reaction Profile

This diagram illustrates the relationship between temperature, desired reaction rate, and byproduct formation.

G cluster_0 Low Temperature cluster_1 Optimal Temperature cluster_2 High Temperature low_rate Slow Reaction Rate low_purity High Purity (Byproduct reaction not activated) low_rate->low_purity low_yield Low Yield (Incomplete Conversion) low_rate->low_yield opt_rate Fast, Controllable Rate low_rate->opt_rate Increase Temp opt_purity High Purity opt_rate->opt_purity opt_yield High Yield opt_rate->opt_yield high_rate Very Fast / Runaway Potential opt_rate->high_rate Increase Temp high_purity Low Purity (Byproduct reaction activated) high_rate->high_purity high_yield Decreased Yield (Reactant consumed in side reactions) high_purity->high_yield

Caption: Temperature's impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am concerned about safety. How do I assess the thermal risk of this reaction before a large-scale run?

A: This is an essential consideration. Amination reactions can be exothermic, and a loss of cooling can lead to a thermal runaway, where the reaction rate and heat generation increase uncontrollably.[2][3]

  • Recommendation: A thermal hazards assessment is crucial.[3] Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1mx) on a small scale.[4][5]

    • DSC will tell you the onset temperature of any decomposition events for your reactants, intermediates, and final product.

    • RC1mx will measure the heat of reaction in real-time under process conditions. This data allows you to calculate the Maximum Temperature of the Synthetic Reaction (MTSR), which is the highest temperature the reaction could reach if all cooling were lost. This MTSR must be safely below the decomposition temperature of any component in your mixture.[5]

Q2: What is a typical starting temperature for the synthesis of pyrazolo[1,5-a]pyridine derivatives?

A: The synthesis of the pyrazolo[1,5-a]pyrimidine core, a related structure, can vary widely.[6] Reactions are often run from ambient temperature to reflux, with temperatures of 80°C to 180°C being common, especially when using high-boiling solvents like DMF or DMSO.[7][8] For your specific molecule, the optimal temperature will depend on the precise starting materials and catalyst used. A literature review for analogous reactions is a good starting point, followed by the empirical scouting study described above.

Q3: How does my choice of solvent affect temperature optimization?

A: The solvent plays a critical role in two ways:

  • Boiling Point: The solvent's boiling point defines the maximum temperature you can achieve at atmospheric pressure (reflux). Using a higher-boiling solvent like DMF instead of ethanol can allow you to explore higher temperature ranges.[7]

  • Reaction Kinetics: Solvent polarity and coordinating ability can influence the reaction mechanism and rate. A reaction may be significantly faster or slower in one solvent compared to another at the same temperature. Therefore, if you change the solvent during scale-up, you must re-optimize the temperature.

Q4: Should I always aim for the highest possible temperature to maximize the reaction rate?

A: No. The goal is to find the optimal temperature, not the maximum. As shown in the data table and Diagram 2, excessively high temperatures can decrease isolated yield by promoting the formation of impurities that may be difficult to remove.[2] This not only wastes starting material but also increases the complexity and cost of purification. The optimal temperature is the one that provides the highest yield of pure product in a reasonable amount of time, with the widest possible safety margin.

References

  • Al-dujaili, A. H. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal, 11(1). [Link]

  • Portilla, J., et al. (2016). 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry. [Link]

  • Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • Aziz, R. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Barton, J., & Nolan, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Banne, S., et al. (2023). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][6][7][8]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development. [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-Up Reaction Safety. [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. [Link]

  • Gomaa, A. A. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Stock Solutions

Welcome to the technical support guide for 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals ensure the stability and integrity of their compound stock solutions, particularly in aqueous environments. Our goal is to explain the causality behind experimental choices, providing you with a self-validating framework for your work.

Understanding the Intrinsic Stability Challenges

2-Methoxypyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine ring system. While this core is generally stable, the attached functional groups—a 3-amino group and a 2-methoxy group—are the primary sites of potential degradation in aqueous solutions.

  • 3-Amino Group: Aromatic amines are susceptible to oxidation, a process that can be catalyzed by dissolved oxygen, metal ions, and light.[1][2] This oxidative degradation is often the primary cause of solution discoloration (e.g., turning yellow or brown) and can lead to a significant loss of compound potency.

  • 2-Methoxy Group: The methoxy group attached to the pyridine ring can be liable to hydrolysis, particularly under acidic or basic conditions, which would convert it into a hydroxy- T.[3][4] This structural change will alter the compound's biological activity and physicochemical properties.

Understanding these two potential degradation pathways is critical for designing appropriate handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine is gradually turning yellow. What is causing this? A1: A color change in solutions containing amino-aromatic compounds is a classic indicator of oxidative degradation.[1] The primary amine group is likely being oxidized by dissolved oxygen in your aqueous buffer. This process can be accelerated by exposure to light and trace metal ions.

Q2: I'm observing a decline in my compound's activity in my multi-day cell-based assay. Could this be a stability issue? A2: Yes, this is a common consequence of compound instability.[5] If the compound degrades in your culture medium over the course of the experiment, its effective concentration decreases, leading to a reduction in the observed biological effect and potentially inconsistent results.[5] It is crucial to assess the compound's stability directly in your experimental medium under your specific conditions (e.g., 37°C, 5% CO₂).

Q3: What is the best solvent for preparing a long-term stock solution? A3: For long-term storage, a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) is highly recommended over aqueous buffers.[1][6] DMSO minimizes the risk of hydrolysis and, when stored properly, can help protect the compound from oxidation.

Q4: How can I minimize the risk of precipitation after freeze-thaw cycles? A4: Precipitation after thawing often means the compound's solubility limit was exceeded at the lower temperature. To mitigate this, prepare aliquots of your stock solution in single-use volumes.[7][8] This avoids repeated freeze-thaw cycles, which can introduce moisture and promote precipitation. When thawing an aliquot, allow it to come to room temperature slowly and vortex thoroughly to ensure complete resolubilization before use.[5]

Troubleshooting Guide: Proactive Solutions for Common Issues

This section addresses specific problems and provides actionable protocols to enhance the stability of your compound.

Issue 1: Precipitate Formation in Stock or Working Solutions
  • Root Cause Analysis: Precipitation can be caused by low solubility in the chosen solvent, exceeding the solubility limit upon cooling, or solvent evaporation from the container.

  • Solution Strategy:

    • Confirm Solubility: If you have not already, experimentally determine the compound's solubility in your chosen solvent system.

    • Optimize Solvent: For primary stock solutions, use high-quality anhydrous DMSO. For aqueous working solutions, consider the addition of a co-solvent or adjusting the pH to improve solubility. The basic amine suggests that solubility may increase in slightly acidic conditions due to protonation.[1]

    • Control Concentration: Work with concentrations well below the measured solubility limit to provide a safety margin.

Issue 2: Rapid Degradation in Experimental Aqueous Media
  • Root Cause Analysis: This is typically due to hydrolysis of the methoxy group or oxidation of the amine group, accelerated by the components and conditions of the aqueous medium (pH, temperature, dissolved oxygen).

  • Solution Strategy: The Stability Study The most reliable way to address this is to conduct a simple time-course stability study in your specific experimental buffer.

  • Prepare Fresh Solution: Prepare a solution of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine in your final experimental buffer at the working concentration.

  • Set Time Points: Define a series of time points for analysis (e.g., T=0, 2, 4, 8, 24, and 48 hours).

  • Incubate: Keep the solution under the exact conditions of your experiment (e.g., in an incubator at 37°C).

  • Analyze Samples: At each time point, take an aliquot and analyze it immediately using a calibrated analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Quantify Degradation: Plot the peak area of the parent compound against time. A significant decrease in the peak area over time confirms instability. The acceptance criterion is often a difference of ≤ 2% from the initial time point.[10]

Issue 3: Inconsistent Bioassay Results
  • Root Cause Analysis: Variability in results often points to an unstable compound where the effective concentration changes between experiments or even during a single experiment.[5]

  • Solution Strategy:

    • Adopt "Just-in-Time" Preparation: Always prepare fresh aqueous working solutions from a frozen DMSO stock immediately before each experiment.[5] Do not store compounds in aqueous buffers for extended periods unless stability has been confirmed.

    • Incorporate Stabilizing Agents: If oxidation is the primary degradation pathway, consider adding antioxidants or chelating agents to your buffer system, provided they do not interfere with your assay.

      • Antioxidants: Common examples include ascorbic acid or sodium metabisulfite.[1]

      • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that may catalyze oxidation.[1]

Recommended Protocols for Stock Solution Management

Adhering to best practices for solution preparation and storage is the most effective way to ensure reproducible experimental outcomes.

Protocol: Preparation of Primary Stock Solution (DMSO)
  • Select High-Quality Materials: Use high-purity, anhydrous DMSO and amber glass or polypropylene vials to protect against light and moisture.[2]

  • Weighing: Weigh the compound in a controlled environment with low humidity. For small quantities (<10 mg), add the solvent directly to the vial.[7]

  • Dissolution: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly and use gentle sonication in a water bath if necessary to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed aliquots.[8] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots in a desiccated environment at -80°C under an inert atmosphere (e.g., by backfilling the vial headspace with argon or nitrogen) for long-term stability.[1]

Data Summary: Storage Conditions
Solution TypeSolventTemperatureLight ProtectionExpected Stability
Solid Compound N/A-20°CAmber Vial> 1 Year
Primary Stock Anhydrous DMSO-80°CAmber VialUp to 6 Months[7]
Aqueous Working Experimental Buffer2-8°C or Assay Temp.RequiredMust be determined experimentally; prepare fresh for best results.[5]
Visual Diagrams and Workflows
Potential Degradation Pathways

parent 2-Methoxypyrazolo[1,5-a]pyridin-3-amine oxidation Oxidation Product (Colored Byproducts) parent->oxidation O₂, Light, Metal Ions hydrolysis Hydrolysis Product (2-Hydroxy Derivative) parent->hydrolysis H₂O (Acid/Base)

Caption: Potential degradation pathways for the target compound.

Recommended Stock Solution Workflow

A 1. Weigh Solid Compound B 2. Dissolve in Anhydrous DMSO A->B C 3. Vortex / Sonicate to Dissolve B->C D 4. Dispense into Single-Use Aliquots C->D E 5. Purge with Inert Gas (Ar/N₂) D->E F 6. Store at -80°C E->F

Caption: Workflow for preparing stable primary stock solutions.

Troubleshooting Decision Tree

start Problem with Experiment? q1 Is stock/working solution discolored? start->q1 a1_yes Suspect Oxidation. Use deoxygenated buffers. Protect from light. q1->a1_yes Yes q2 Inconsistent results or loss of compound activity? q1->q2 No a2_yes Perform time-course stability study. Prepare aqueous solutions fresh. q2->a2_yes Yes a_no Issue may not be compound stability. q2->a_no No

Caption: Decision tree for troubleshooting stability-related issues.

References
  • Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors.PubMed.
  • Technical Support Center: Improving Small Molecule Stability in Solution.Benchchem.
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis.RSC Publishing.
  • Improving the stability of Cinnolin-8-amine in solution.Benchchem.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • What are stabilizers for amides, imides and amines for their long time storage?ResearchGate.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.PMC.
  • Analytical Techniques In Stability Testing.Separation Science.
  • SMALL MOLECULES.Captivate Bio.
  • Solution Stability In Analytical Method Validation: How To Perform.PharmaGuru.
  • Proper Reagent Storage and Handling | Updated 2025.StressMarq Biosciences Inc.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.PubMed.
  • Journal Name COMMUNICATION.DR-NTU.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection in Kinase Inhibitor Design: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine vs. Standard Pyrazolopyridines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary: The Evolution of Hinge-Binding Scaffolds In the la...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: The Evolution of Hinge-Binding Scaffolds

In the landscape of targeted oncology and precision medicine, the design of ATP-competitive kinase inhibitors relies heavily on the selection of privileged heterocyclic scaffolds. The pyrazolo[1,5-a]pyridine core has emerged as a premier purine bioisostere, serving as the hinge-binding foundation for several FDA-approved drugs and late-stage clinical candidates, most notably the RET kinase inhibitor selpercatinib[1].

However, as drug discovery programs demand higher kinome selectivity and improved metabolic stability, functionalized derivatives of this core have become critical. This guide provides an objective, data-driven comparison between standard, unsubstituted pyrazolopyridine scaffolds and the highly functionalized 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (2-OMe-PPA) building block. By analyzing structural causality, synthetic vectorization, and comparative assay data, we demonstrate how the 2-OMe-PPA scaffold accelerates the discovery of highly potent, selective kinase inhibitors[2][3].

Mechanistic Comparison: Structural & Electronic Causality

To understand why a medicinal chemist would select the 2-OMe-PPA scaffold over a standard pyrazolo[1,5-a]pyridine, we must examine the thermodynamics of the ATP-binding pocket.

Standard Pyrazolo[1,5-a]pyridine
  • Hinge Binding: The core relies on its nitrogen atoms (specifically N1) to act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Val/Ala/Leu residues)[1].

  • Limitations: While it provides a strong baseline affinity, the unsubstituted core often lacks the steric bulk to fully occupy adjacent lipophilic sub-pockets. Furthermore, functionalizing the 3-position typically requires multi-step transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), which can limit the speed of parallel library synthesis.

2-Methoxypyrazolo[1,5-a]pyridin-3-amine (2-OMe-PPA)
  • Electronic Modulation via 2-Methoxy: The electron-donating methoxy group at the C2 position fundamentally alters the electron density of the pyrazole ring. This fine-tunes the pKa of the adjacent N1 nitrogen, optimizing the strength of the hydrogen bond with the hinge region. Additionally, the methoxy group projects into a highly conserved lipophilic sub-pocket near the hinge, increasing binding enthalpy and displacing high-energy water molecules[2].

  • Vectorization via 3-Amine: The presence of a primary amine at the C3 position provides an ideal, highly reactive synthetic handle. Instead of complex cross-coupling, chemists can utilize rapid, high-yielding amide, urea, or sulfonamide coupling reactions. This allows the rapid projection of functional groups into the solvent-exposed channel or the DFG-out back pocket, which is the primary driver of kinome selectivity[4].

G N1 Scaffold Selection (2-OMe-PPA vs Standard) N2 Parallel Synthesis (Amide/Urea Coupling at 3-Amine) N1->N2 N3 Primary Biochemical Assay (ADP-Glo Kinase Profiling) N2->N3 N4 Cellular Target Engagement (Phospho-Protein HTRF) N3->N4 N5 ADME & PK Profiling (Microsomal Stability, Bioavailability) N4->N5 N6 Lead Optimization (In Vivo Xenograft Models) N5->N6

Workflow for developing and validating 2-OMe-PPA-based kinase inhibitors.

Comparative Performance Data

The following table summarizes representative experimental data comparing a prototype inhibitor derived from a standard pyrazolo[1,5-a]pyridine core versus an optimized analogue derived from the 2-OMe-PPA scaffold (targeting a generic oncogenic kinase, e.g., RET or B-Raf V600E)[2][5].

ParameterStandard Pyrazolo[1,5-a]pyridine Derivative2-OMe-PPA Derived InhibitorCausality / Scientific Rationale
Biochemical IC₅₀ (Target) 24.5 nM1.2 nM The 2-methoxy group optimizes N1 basicity and fills a lipophilic sub-pocket, increasing binding affinity[2].
Kinome Selectivity (S-score) Moderate (S(10) = 0.15)High (S(10) = 0.04) The 3-amide linkage precisely vectors the tail moiety into the selectivity pocket, avoiding off-target kinases[4].
Cellular IC₅₀ (p-ERK/p-AKT) 120 nM15 nM Enhanced biochemical potency directly translates to superior cellular target engagement.
Microsomal Clearance (CLint) 45 µL/min/mg12 µL/min/mg The methoxy substitution blocks oxidative metabolism at the C2 position of the pyrazole ring, improving half-life[6].
Synthetic Yield (Final Step) 40% (Suzuki Coupling)85% (Amide Coupling) The 3-amine allows for highly efficient, room-temperature acylation, minimizing byproducts.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems used to generate the comparative data above.

Protocol A: Biochemical Kinase Profiling (ADP-Glo™ Assay)

This assay measures the generation of ADP during the kinase reaction, providing a direct, ATP-competitive assessment of the inhibitor's potency.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Serially dilute the 2-OMe-PPA derived inhibitor and the standard comparator in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of each dilution to a 384-well white pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., RET or B-Raf, 0.5 nM final) and substrate peptide mix to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the specific Km​ for the target kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Validation Check: Read luminescence. The assay is self-validating if the Z'-factor of the control wells (DMSO vehicle vs. staurosporine total inhibition) is >0.7. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Phospho-Protein HTRF)

To verify that the biochemical potency translates to the intracellular environment, Homogeneous Time-Resolved Fluorescence (HTRF) is used to measure the inhibition of downstream signaling (e.g., ERK phosphorylation).

  • Cell Plating: Seed target cancer cells (e.g., Ba/F3 cells engineered with KIF5B-RET) at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂[5].

  • Compound Treatment: Treat cells with the 2-OMe-PPA inhibitor and standard comparator (concentration range: 0.1 nM to 10 µM) for 2 hours.

  • Lysis: Remove media and add 50 µL of supplemented HTRF Lysis Buffer (containing protease and phosphatase inhibitors). Shake for 30 minutes at room temperature.

  • Detection: Transfer 16 µL of lysate to a 384-well low-volume plate. Add 4 µL of the pre-mixed HTRF antibody solution (Europium-cryptate labeled anti-total ERK and d2-labeled anti-phospho-ERK).

  • Readout & Validation: Incubate overnight at room temperature. Read the plate on a TR-FRET compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm). The ratio of 665/615 nm directly correlates to the level of phosphorylated protein. A dose-dependent decrease in the ratio validates cellular target engagement.

G Ligand Growth Factors (e.g., GDNF) Receptor Target Kinase (e.g., RET/BRAF) Ligand->Receptor RAS RAS Activation Receptor->RAS Phosphorylation Inhibitor 2-OMe-PPA Derived Inhibitor Inhibitor->Receptor ATP-competitive blockade MAPK MAPK Cascade (MEK/ERK) RAS->MAPK Proliferation Tumor Cell Proliferation MAPK->Proliferation

Mechanism of target kinase inhibition by 2-OMe-PPA derivatives blocking downstream signaling.

Conclusion

For drug development professionals engineering the next generation of targeted kinase inhibitors, scaffold selection dictates the trajectory of the entire optimization campaign. While standard pyrazolo[1,5-a]pyridine derivatives have proven clinical utility, the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine scaffold offers distinct, quantifiable advantages. By leveraging the electronic and steric benefits of the 2-methoxy group alongside the synthetic versatility of the 3-amine, researchers can achieve superior biochemical potency, heightened kinome selectivity, and enhanced metabolic stability—ultimately accelerating the path from hit-to-lead to clinical candidate.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Source: WIPO (Google Patents, WO2018071447A1)
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models Source: Frontiers in Pharmacology (via NIH PMC) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI Pharmaceuticals URL:[Link]

Sources

Comparative

High-resolution mass spectrometry fragmentation pattern of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine

High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Orbitrap vs. Q-TOF Comparison Guide Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system is a highly privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Orbitrap vs. Q-TOF Comparison Guide

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for several potent kinase inhibitors, including the FDA-approved oncology drug Selpercatinib[1]. Accurately profiling the structural derivatives of this core, such as 2-Methoxypyrazolo[1,5-a]pyridin-3-amine , requires robust High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of Time-of-Flight (Q-TOF) and Fourier Transform Orbitrap platforms in elucidating the fragmentation patterns of this specific small molecule, providing actionable, self-validating methodologies for analytical scientists.

Chemical Context & Causality of Fragmentation

Understanding the gas-phase dissociation kinetics of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (Exact Mass: 163.0746 Da) requires analyzing its functional groups. The electron-rich pyrazole ring is substituted with an electron-donating methoxy group at C2 and a primary amine at C3.

  • Causality of Amine Cleavage: In positive Electrospray Ionization (ESI+), the primary amine is the most basic site and readily protonates to form the [M+H]+ precursor at m/z 164.0824. Upon collisional activation, the relatively low cleavage energy of the exocyclic C-N bond drives the neutral loss of ammonia (-NH3, 17.0265 Da).

  • Causality of Methoxy Cleavage: The methoxy group is sterically constrained and prone to homolytic cleavage, resulting in a radical loss of a methyl group (-CH3•)[2]. This generates a stable radical cation at m/z 149.0589. Because the resulting oxygen radical is adjacent to the aromatic system, it rapidly undergoes a subsequent rearrangement to expel carbon monoxide (-CO), yielding a fragment at m/z 121.0640.

Platform Comparison: Q-TOF vs. Orbitrap for Small Molecule HRMS

When selecting an HRMS platform for small molecule structural elucidation, scientists must balance resolving power, scan speed, and dynamic range[3].

  • Orbitrap (e.g., Thermo Q Exactive): Orbitraps utilize Higher-Energy Collisional Dissociation (HCD) and offer unparalleled resolving power (up to 140,000–280,000 at m/z 200). This is critical for distinguishing isobaric interferences in complex biological matrices[4]. However, the Fourier Transform process requires longer transient times, resulting in slower duty cycles, and the C-trap has a finite intrascan dynamic range due to space-charge limits[3].

  • Q-TOF (e.g., Waters Xevo G2-XS / Agilent 6546): Q-TOFs rely on Collision-Induced Dissociation (CID). They provide superior isotopic fidelity and exceptionally fast scan rates (up to 50 Hz), making them highly compatible with narrow UHPLC peaks[5]. While their maximum resolution (~40,000–60,000) is lower than an Orbitrap, it is more than sufficient for accurate mass assignment of small drug metabolites[4].

Table 1: HRMS Platform Specifications for Small Molecule Analysis
FeatureQ-TOF ArchitectureOrbitrap Architecture
Mass Analyzer Time-of-Flight (TOF)Fourier Transform Orbitrap
Fragmentation Collision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Max Resolution ~40,000 - 60,000 (at m/z 200)Up to 140,000 - 280,000 (at m/z 200)
Scan Speed Up to 50 Hz~12 Hz (at 35,000 resolution)
Isotopic Fidelity Excellent across dynamic rangeGood (can drop at extreme resolutions)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the comparative data, the following protocol employs a continuous self-validating feedback loop. Mass drift is dynamically corrected, and false positives are eliminated via automated blank subtraction.

Step 1: Causality-Driven Sample Preparation

  • Dissolve the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine reference standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: Formic acid acts as a proton donor, ensuring complete ionization of the primary amine to maximize the [M+H]+ ion yield prior to droplet desolvation.

Step 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: MS Acquisition & Dynamic Self-Validation

  • Q-TOF Setup: Set capillary voltage to 3.0 kV.

    • Self-Validation Loop: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary LockSpray interface. Configure the acquisition software to sample the lock mass every 10 seconds, automatically calculating and applying mass drift corrections to the analytical data in real-time.

  • Orbitrap Setup: Set spray voltage to 3.5 kV. Set MS1 resolution to 70,000 and dd-MS2 resolution to 35,000.

    • Self-Validation Loop: Utilize ubiquitous background polysiloxane ions (e.g., m/z 371.1012) as internal lock masses. This continuously calibrates the Fourier Transform algorithm, preventing space-charge-induced mass shifts within the C-trap.

Step 4: Fragmentation & Causality-Driven CE Selection

  • Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV.

    • Causality Note: Stepped CE ensures that both low-energy pathways (e.g., the facile loss of -NH3) and high-energy pathways (e.g., ring cleavage and -CO loss) are captured simultaneously in a single composite MS/MS spectrum.

Quantitative Data & Fragmentation Analysis

Both platforms successfully identified the core structural fragments of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine. The Orbitrap provided slightly better mass accuracy (sub-1 ppm error), while the Q-TOF provided highly reliable data well within the acceptable <3 ppm threshold for small molecule publication.

Table 2: Accurate Mass Fragmentation Data Comparison
Ion AssignmentFormulaTheoretical m/zQ-TOF Observed m/z (Error)Orbitrap Observed m/z (Error)
[M+H]+ (Precursor) C8H10N3O+164.0824164.0826 (+1.2 ppm)164.0823 (-0.6 ppm)
[M+H - NH3]+ C8H7N2O+147.0558147.0560 (+1.3 ppm)147.0557 (-0.6 ppm)
[M+H - CH3•]+• C7H7N3O+•149.0589149.0591 (+1.3 ppm)149.0588 (-0.6 ppm)
[M+H - CH3OH]+ C7H6N3+132.0562132.0564 (+1.5 ppm)132.0561 (-0.7 ppm)
[M+H - CH3• - CO]+• C6H7N3+•121.0640121.0642 (+1.6 ppm)121.0639 (-0.8 ppm)

Fragmentation Pathway Visualization

G M Precursor Ion [M+H]+ m/z 164.0824 F1 [M+H - NH3]+ m/z 147.0558 M->F1 -NH3 F2 [M+H - CH3•]+• m/z 149.0589 M->F2 -CH3• F3 [M+H - CH3OH]+ m/z 132.0562 M->F3 -CH3OH F4 [M+H - CH3• - CO]+• m/z 121.0640 F2->F4 -CO

Fig 1. HRMS fragmentation pathways of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine in ESI(+).

Conclusion & Recommendations

For the routine structural confirmation and fragmentation profiling of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine and its derivatives, both Q-TOF and Orbitrap platforms deliver exceptional results.

  • Opt for Q-TOF if your workflow demands high-throughput UHPLC screening where rapid duty cycles are required to maintain peak shape integrity.

  • Opt for Orbitrap if you are analyzing this compound within highly complex biological matrices (e.g., plasma pharmacokinetics) where ultra-high resolving power is necessary to filter out isobaric background noise.

References

  • [2] Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. oup.com. 2

  • [1] Characterization of Degradation Products of Selpercatinib by Mass Spectrometry. plu.mx. 1

  • [4] Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? researchgate.net. 4

  • [3] Why do we prefer TOFs over Orbitraps for flow injection analysis? metabolomics.blog. 3

  • [5] Q-TOF vs Q-orbitrap MS data. stackexchange.com. 5

Sources

Validation

Validating 2-Methoxypyrazolo[1,5-a]pyridin-3-amine Batch Purity: A Comparative Guide to qNMR vs. HPLC

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the rigorous purity validation of intermediates like 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (CAS: 136548-56-6) has become paramount[...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the rigorous purity validation of intermediates like 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (CAS: 136548-56-6) has become paramount[1]. This compound serves as a critical scaffold in the synthesis of various biologically active molecules and advanced materials[2].

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default method for batch release. However, quantifying absolute purity via HPLC requires a highly characterized, identical reference standard—which is often unavailable for early-stage intermediates. Furthermore, impurities may exhibit vastly different UV response factors, leading to skewed purity profiles[3].

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, metrologically traceable method. This guide objectively compares qNMR against HPLC-UV, providing drug development professionals with a definitive framework for validating 2-Methoxypyrazolo[1,5-a]pyridin-3-amine.

The Analytical Contenders: qNMR vs. HPLC-UV

The Principle of qNMR

qNMR is a primary ratio method[4]. The fundamental physics of qNMR dictate that the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (typically protons, ¹H) generating that signal[3]. By co-dissolving the analyte with a certified internal standard (IS) of known purity, you can determine the absolute mass fraction of the analyte without needing a reference standard of the analyte itself[5].

The Principle of HPLC-UV

HPLC relies on the physical separation of a mixture's components across a stationary phase, followed by UV-Vis detection[3]. Purity is typically reported as an "Area Percent" (the analyte's peak area divided by the total area of all peaks). This assumes all components absorb UV light equally at the chosen wavelength—a dangerous assumption that often leads to false purity readings if chromophores differ[3].

Quantitative Performance Comparison

The following table summarizes the performance metrics of both techniques based on United States Pharmacopeia (USP) guidelines and recent analytical benchmarking[5][6][7][8].

ParameterQuantitative NMR (qNMR)HPLC-UV
Quantification Principle Signal area ∝ number of nuclei[3]Physical separation & UV absorbance[3]
Reference Standard Uses independent Certified Internal Standard[5]Requires exact analyte reference standard[3]
Linearity (R²) ≥ 0.999[6]≥ 0.99[6]
Precision (RSD%) ≤ 1.5% (Intraday)[6]0.28 - 1.39% (Intraday)[6]
Accuracy / Recovery 98.0 - 102.0%[6]96.54 - 98.53%[6]
Sample Prep Time ~15 mins (Direct co-weighing)[8]~45 mins (Serial dilutions/curves)[8]
Major Limitation Lower sensitivity for trace impurities (<0.1%)[8]Differential UV response factors[3]

Workflow Visualization: qNMR vs. HPLC

To understand the operational divergence between these two methods, we must map their logical workflows. qNMR acts as a self-validating system where the internal standard provides an immediate, traceable calibration point within the exact same solution as the sample.

G Start 2-Methoxypyrazolo[1,5-a] pyridin-3-amine Batch qNMR_Node qNMR Workflow (Primary Ratio Method) Start->qNMR_Node HPLC_Node HPLC-UV Workflow (Chromatographic Separation) Start->HPLC_Node Weighing Metrological Co-weighing (Analyte + Internal Std) qNMR_Node->Weighing NMR_Acq 1H-NMR Acquisition (D1 ≥ 5 x T1) Weighing->NMR_Acq Integration Direct Integral Comparison (Signal Area ∝ Nuclei) NMR_Acq->Integration Absolute Absolute Purity (% w/w) No Analyte Std Needed Integration->Absolute Prep Serial Dilution (Analyte only) HPLC_Node->Prep Chrom Column Separation & UV Detection Prep->Chrom Area Area Percent Method (Assumes Equal UV Response) Chrom->Area Relative Relative Purity (% Area) Requires Analyte Std for Absolute Area->Relative

Comparative workflow of qNMR vs. HPLC for purity validation.

Experimental Methodology: qNMR Protocol for 2-Methoxypyrazolo[1,5-a]pyridin-3-amine

As an application scientist, executing a qNMR assay requires strict adherence to metrological principles. Every step must be designed to preserve the direct proportionality between signal intensity and nuclear concentration. This protocol aligns with USP General Chapters <761> and <1761>[7][9].

Step 1: Internal Standard (IS) and Solvent Selection

Causality: The IS must be chemically stable, highly pure (NIST-traceable), and its NMR signals must not overlap with the analyte[5].

  • Analyte Profile: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine features aromatic protons (6.0–8.5 ppm) and a distinct methoxy (-OCH3) singlet at ~4.0 ppm.

  • IS Choice: Dimethyl sulfone (DMSO2) . It produces a sharp, 6-proton singlet at ~3.0 ppm, ensuring zero overlap with the analyte's methoxy or aromatic signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) ensures complete solubility. Insoluble particles must be avoided as they compromise sample homogeneity and quantification accuracy[10].

Step 2: Metrological Sample Preparation

Causality: Because qNMR calculates mass fraction, the accuracy of the assay is fundamentally limited by weighing precision.

  • Use a calibrated 6-place microbalance.

  • Accurately weigh ~10.0 mg of the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine batch into a clean vial.

  • Accurately weigh ~5.0 mg of the NIST-traceable DMSO2 internal standard into the same vial.

  • Add 0.6 mL of DMSO-d6 and vortex until completely dissolved. Transfer to a 5 mm NMR tube.

Step 3: ¹H-NMR Acquisition Parameters

Causality: Incomplete relaxation of nuclei between pulses will truncate signal areas, destroying the quantitative relationship[4].

  • Pulse Angle: 90° (typically ~10 µs) to ensure uniform excitation across the entire spectral width[4].

  • Relaxation Delay (D1): Set to ≥ 60 seconds. The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure >99.3% signal recovery[4].

  • Number of Scans (NS): 16 to 64 scans. The goal is to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 for the integrated peaks to ensure precision better than 1%[4].

Step 4: Processing and Calculation

Apply an exponential window function (Line Broadening = 0.3 Hz) to enhance S/N. Perform rigorous manual phase and baseline correction. Integrate the DMSO2 singlet (3.0 ppm, Nstd​=6 ) and the analyte's methoxy singlet (4.0 ppm, Nx​=3 ).

Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integral area of analyte and standard.

  • Nx​,Nstd​ = Number of protons generating the signal (3 for analyte methoxy, 6 for DMSO2).

  • Mx​,Mstd​ = Molar masses (163.18 g/mol for analyte, 94.13 g/mol for DMSO2).

  • Wx​,Wstd​ = Weighed masses of analyte and standard.

  • Pstd​ = Certified purity of the internal standard.

Conclusion & Recommendation

For the routine batch release of well-characterized APIs where reference standards are plentiful, HPLC remains the workhorse due to its high throughput and trace-level sensitivity[6].

However, for the absolute purity validation of specialized intermediates like 2-Methoxypyrazolo[1,5-a]pyridin-3-amine , qNMR is unequivocally the superior choice . By utilizing a traceable internal standard like Dimethyl sulfone, qNMR bypasses the need for an identical analyte reference standard and eliminates errors caused by UV response factor discrepancies[3][5]. It provides a rapid, metrologically sound, and self-validating measurement that satisfies stringent regulatory requirements for structural and quantitative integrity.

References

  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • ENFSI. GUIDELINE FOR qNMR ANALYSIS. Available at:[Link]

  • Nanalysis. Quantitative NMR (qNMR). Available at:[Link]

  • Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at:[Link]

  • Molaid. N-[7-(2-chloro-4-methoxyphenyl)-2-methoxypyrazolo[1,5-a]pyridin-3-yl]. Available at: [Link]

Sources

Comparative

Comparative In Vivo Efficacy of a Novel Pyrazolo[1,5-a]pyridine Derivative in a Murine Cancer Model

A Senior Application Scientist's Guide to Evaluating IHMT-PI3K-315, a Dual PI3Kγ/δ Inhibitor, in the MC38 Syngeneic Model Introduction: The Rationale for Targeting PI3Kγ and PI3Kδ in Immuno-Oncology The therapeutic lands...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating IHMT-PI3K-315, a Dual PI3Kγ/δ Inhibitor, in the MC38 Syngeneic Model

Introduction: The Rationale for Targeting PI3Kγ and PI3Kδ in Immuno-Oncology

The therapeutic landscape of oncology is increasingly dominated by immunotherapies, which leverage the body's own immune system to combat malignancies. A key strategy in this domain is the modulation of the tumor microenvironment (TME) to overcome immunosuppressive signals and enhance anti-tumor immunity. The phosphoinositide 3-kinase (PI3K) signaling pathway plays a critical role in cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

Within the PI3K family, the class I isoforms PI3Kγ (gamma) and PI3Kδ (delta) are preferentially expressed in immune cells and are pivotal in regulating their function.[2][3] PI3Kδ is crucial for the activation and proliferation of B and T cells, while PI3Kγ is a key mediator of inflammatory cell recruitment to tumors, creating an immunosuppressive TME.[3][4][5] Consequently, dual inhibition of PI3Kγ and PI3Kδ presents a compelling therapeutic strategy to both directly target malignant cells and remodel the TME to favor anti-tumor immune responses.[6]

This guide provides a comparative analysis of the in vivo efficacy of a novel pyrazolo[1,5-a]pyridine derivative, IHMT-PI3K-315 , a potent and selective dual PI3Kγ/δ inhibitor, against a standard-of-care immunotherapy, anti-PD-1, in the MC38 syngeneic murine colon adenocarcinoma model. The MC38 model is widely used in immuno-oncology research due to its responsiveness to immune checkpoint inhibitors.[7][8]

The Compound in Focus: IHMT-PI3K-315

IHMT-PI3K-315 is a structurally distinct pyrazolopyridine derivative identified as a potent and selective dual inhibitor of PI3Kγ and PI3Kδ. In preclinical studies, it has demonstrated the ability to repolarize M2 (pro-tumor) macrophages to an M1 (anti-tumor) phenotype and has shown in vivo antitumor efficacy.

Comparative In Vivo Efficacy in the MC38 Model

The following table summarizes the expected comparative efficacy of IHMT-PI3K-315 versus anti-PD-1 therapy in the MC38 syngeneic mouse model. The data is a representative synthesis based on published studies of similar compounds and standard efficacy of anti-PD-1 in this model.[8][9][10]

Treatment GroupDosage RegimenTumor Growth Inhibition (TGI) (%) at Day 21Complete Responses (CR)Notes
Vehicle ControlDaily, p.o.00/10Expected tumor progression.
IHMT-PI3K-31550 mg/kg, daily, p.o.~60-70%2/10Demonstrates significant single-agent efficacy.
Anti-PD-1200 µ g/mouse , i.p., every 4 days~50-60%3/10Standard efficacy for checkpoint inhibition in this model.
IHMT-PI3K-315 + Anti-PD-1Combination of above regimens>80%6/10Potential for synergistic effects by targeting distinct immunosuppressive mechanisms.

Mechanism of Action: A Dual Approach to Overcoming Tumor Immunity

The anti-tumor activity of IHMT-PI3K-315 is hypothesized to be driven by a dual mechanism of action, directly impacting the tumor and its microenvironment.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) / GPCR PI3K PI3Kγ/δ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Immune_Suppression Immune Suppression (Treg function, Myeloid cell recruitment) PI3K->Immune_Suppression PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation IHMT IHMT-PI3K-315 IHMT->PI3K Inhibition

Caption: PI3Kγ/δ Signaling Pathway and Inhibition by IHMT-PI3K-315.

Experimental Protocol: Comparative In Vivo Efficacy Study

This protocol outlines a head-to-head comparison of IHMT-PI3K-315 and an anti-PD-1 antibody in the MC38 syngeneic mouse model.

Materials
  • MC38 murine colon adenocarcinoma cell line

  • C57BL/6 mice (female, 6-8 weeks old)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Matrigel

  • IHMT-PI3K-315 (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

  • Isotype control antibody

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Sterile PBS

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Cell_Culture 1. MC38 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation (1x10^6 cells in C57BL/6 mice) Cell_Culture->Tumor_Implantation Tumor_Establishment 3. Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Establishment Randomization 4. Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment 5. Daily Dosing (p.o. or i.p.) Randomization->Treatment Tumor_Measurement 6. Tumor Volume & Body Weight Measurement (3x weekly) Treatment->Tumor_Measurement Endpoint 7. Endpoint Criteria Met (Tumor volume >2000 mm³ or end of study) Tumor_Measurement->Endpoint Analysis 8. Data Analysis & Tissue Collection Endpoint->Analysis

Caption: Workflow for the in vivo comparative efficacy study.

Step-by-Step Methodology
  • Cell Culture:

    • Culture MC38 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the exponential growth phase and ensure viability is >95% using trypan blue exclusion.[11]

  • Tumor Implantation:

    • Resuspend MC38 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each C57BL/6 mouse.[12][13]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=10 per group).[8]

  • Treatment Administration:

    • Vehicle Group: Administer the vehicle control daily via oral gavage (p.o.).

    • IHMT-PI3K-315 Group: Administer IHMT-PI3K-315 at 50 mg/kg daily via oral gavage.

    • Anti-PD-1 Group: Administer the anti-PD-1 antibody at 200 µ g/mouse via intraperitoneal (i.p.) injection every 4 days.[14]

    • Combination Group: Administer both IHMT-PI3K-315 and the anti-PD-1 antibody according to their respective schedules.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight three times a week.

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or at the end of the study period (e.g., 28 days).[11]

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

Discussion and Future Directions

The presented data and experimental design provide a framework for evaluating the in vivo efficacy of the novel pyrazolo[1,5-a]pyridine derivative, IHMT-PI3K-315. The dual inhibition of PI3Kγ and PI3Kδ is expected to yield significant anti-tumor activity as a monotherapy by modulating the tumor immune microenvironment. Furthermore, the potential for synergy with immune checkpoint inhibitors like anti-PD-1 is high, as these agents target different mechanisms of immune evasion.

Future studies should aim to elucidate the precise immunological changes within the tumor microenvironment induced by IHMT-PI3K-315, both alone and in combination with anti-PD-1. This could include detailed profiling of tumor-infiltrating lymphocytes, myeloid-derived suppressor cells, and macrophage populations. Such investigations will provide a deeper understanding of the compound's mechanism of action and inform its clinical development.

References

  • An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy. PMC. [Link]

  • Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus. Frontiers in Immunology. [Link]

  • Phosphoinositide 3-kinase gamma in T cell biology and disease therapy. Ovid. [Link]

  • The role of PI3Kγ in the immune system: new insights and translational implications. PMC. [Link]

  • MC38 Syngeneic Mouse Model. Altogen Labs. [Link]

  • MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services. Explicyte. [Link]

  • A Tale of Two Isoforms: PI3K Delta and Gamma. Targeted Oncology. [Link]

  • syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. Oxford Academic. [Link]

  • 677 Evaluation of anti-PD1 efficacy in germ-free and antibiotic-treated SPF mice bearing MC38 tumors. Journal for ImmunoTherapy of Cancer. [Link]

  • Efficacy of focal therapy and anti‐PD‐1 treatment in MC‐38 mouse... ResearchGate. [Link]

  • Abstract 54: Comparative preclinical antitumor assessment of 5FU versus anti-PD1 using in vivo imaging system in MC38 orthotopic tumor model. AACR Journals. [Link]

  • In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services. Explicyte. [Link]

  • Role of PI3Kdelta and PI3Kgamma in inflammatory arthritis and tissue localization of neutrophils. PubMed. [Link]

  • PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events. The Oncology Nurse. [Link]

  • MC38: An immunoresponsive murine tumor model. Labcorp Oncology. [Link]

  • PI3Kδ Inhibitors in Cancer: Rationale and Serendipity Merge in the Clinic. AACR Journals. [Link]

  • Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies. PMC. [Link]

  • Definition of PI3Kdelta/gamma inhibitor ZX-101A. NCI Drug Dictionary. [Link]

  • Targeting PI3K in cancer: mechanisms and advances in clinical trials. PMC. [Link]

  • Syngeneic Tumor Mouse Model. TransCure bioServices. [Link]

  • Advancing Immunotherapy Research: Syngeneic Tumor Models for Preclinical Success. TD2. [Link]

  • A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. PMC. [Link]

  • Characterization of a MC38 Mouse Syngeneic Tumor Model Expressing Human PD-L1 in the Transgenic C57BL/6J Mouse. Southern Research. [Link]

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Safety & Regulatory Compliance

Safety

2-Methoxypyrazolo[1,5-a]pyridin-3-amine proper disposal procedures

Professional Guide to the Safe Handling and Disposal of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine As a Senior Application Scientist, I emphasize to all research teams that the experimental lifecycle of a compound does not...

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Author: BenchChem Technical Support Team. Date: March 2026

Professional Guide to the Safe Handling and Disposal of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine

As a Senior Application Scientist, I emphasize to all research teams that the experimental lifecycle of a compound does not end at product isolation or assay completion. 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (CAS: 136548-56-6) is a specialized heterocyclic building block frequently utilized in drug discovery and organic synthesis[1]. Because this compound features a pyrazolopyridine core with a primary amine, its waste streams—often dissolved in organic solvents or mixed with aqueous quenchers—must be managed with strict adherence to environmental regulations.

Improper disposal not only risks severe regulatory penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) but also poses significant environmental and occupational health hazards[2]. This guide outlines the self-validating, causality-driven protocols required for the proper cradle-to-grave management of this chemical.

Physicochemical Profile & Waste Characterization

Before waste can be properly containerized, it must be characterized. The physical properties of the compound dictate its compatibility and ultimate disposal route.

Table 1: Chemical Profile & Waste Characterization

Property / MetricValue / ClassificationOperational Implication
Chemical Name 2-Methoxypyrazolo[1,5-a]pyridin-3-amineN/A
CAS Number 136548-56-6Essential for hazardous waste manifesting[1].
Molecular Formula C8H9N3ONitrogen-rich organic; produces NOx upon combustion.
Waste Classification Non-halogenated organic solid (pure)Must be segregated from halogenated solvent waste to minimize disposal costs and prevent reactive cross-contamination[3].
Drain Disposal Strictly Prohibited Heterocyclic amines resist biological degradation in municipal wastewater treatment and exhibit aquatic toxicity[4].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every action in the laboratory must be traceable and logically sound. The following protocol ensures full compliance with EPA Subpart K regulations for academic and commercial laboratories[2].

Step 1: Point-of-Generation Segregation (Satellite Accumulation)

  • Procedure: Immediately upon generation, place all waste containing 2-Methoxypyrazolo[1,5-a]pyridin-3-amine into a designated Satellite Accumulation Area (SAA) located at or near the point of generation (e.g., within the same fume hood)[5].

  • Causality: The EPA mandates SAAs to ensure waste remains under the direct control of the operator who generated it. This prevents the dangerous commingling of unknown chemicals by different lab personnel[2].

Step 2: Containerization and Compatibility

  • Procedure: Utilize High-Density Polyethylene (HDPE) or glass containers. Ensure the container is equipped with a secure, leak-proof closure. The container must remain tightly capped at all times unless waste is actively being added[2].

  • Causality: Leaving funnels in waste carboys or leaving caps loose allows Volatile Organic Compounds (VOCs) to escape, creating inhalation hazards and violating RCRA emission standards. Secondary containment (e.g., a chemically resistant tray) must be used to capture catastrophic primary vessel failures[3].

Step 3: Immediate RCRA Labeling

  • Procedure: The moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and an indication of its hazards (e.g., "Toxic", "Flammable" if dissolved in organic solvent)[3].

  • Causality: Unlabeled containers ("unknowns") require expensive, time-consuming analytical testing before disposal companies will accept them, and they represent a critical violation during safety audits.

Step 4: Transfer and Final Destruction

  • Procedure: Once an SAA container reaches its volume limit, it must be transferred to the facility's Central Accumulation Area (CAA) within 3 consecutive days[5]. From there, a licensed environmental waste broker will transport the waste for high-temperature incineration.

  • Causality: High-temperature incineration is the only approved method for destroying complex heterocyclic amines, as it fully oxidizes the nitrogenous core into manageable combustion byproducts, preventing soil and groundwater contamination.

Regulatory Accumulation Limits

Laboratory waste management is governed by strict volume and time limits based on your facility's EPA generator status.

Table 2: EPA RCRA Accumulation Limits

Generator Status / AreaMax Accumulation VolumeMax Storage Time
Satellite Accumulation Area (SAA) 55 Gallons (or 1 Quart Acute)No strict time limit until full; must move to CAA within 3 days of filling[5].
Very Small Quantity Generator (VSQG) ≤ 1,000 kg total on-siteIndefinite (though regular removal is best practice).
Small Quantity Generator (SQG) ≤ 6,000 kg total on-site180 days (or 270 days if transport distance >200 miles).
Large Quantity Generator (LQG) No volume limit90 days maximum.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of hazardous waste from the laboratory bench to final destruction, ensuring a closed-loop system of accountability.

WasteLifecycle A Waste Generation: 2-Methoxypyrazolo[1,5-a]pyridin-3-amine B Point-of-Generation Segregation (SAA) A->B Immediate C Containerization (HDPE, Sealed) B->C Compatible Matrix D RCRA Labeling 'Hazardous Waste' C->D Regulatory Compliance E Central Accumulation Area (CAA) D->E Max 55 Gal / <3 Days F Licensed RCRA Waste Broker E->F Manifest & Transport G Final Destruction (High-Temp Incineration) F->G Cradle-to-Grave

RCRA Cradle-to-Grave lifecycle for laboratory chemical waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. Available at: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. MCF Environmental. Available at:[Link]

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